Histone H3 (21-44) Trifluoroacetate
Description
Properties
IUPAC Name |
2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C109H185N39O29.C2HF3O2/c1-56(2)83(102(173)136-69(26-12-16-40-112)92(163)138-72(27-13-17-41-113)105(176)148-47-23-33-79(148)100(171)141-75(49-65-50-121-55-128-65)96(167)135-71(29-19-43-123-108(117)118)93(164)140-74(48-64-34-36-66(152)37-35-64)95(166)139-73(30-20-44-124-109(119)120)106(177)147-46-21-31-77(147)98(169)127-53-82(155)156)143-81(154)52-125-80(153)51-126-101(172)84(62(8)150)145-89(160)60(6)131-99(170)78-32-22-45-146(78)104(175)61(7)132-97(168)76(54-149)142-94(165)68(25-11-15-39-111)134-91(162)70(28-18-42-122-107(115)116)133-88(159)59(5)129-87(158)58(4)130-90(161)67(24-10-14-38-110)137-103(174)85(63(9)151)144-86(157)57(3)114;3-2(4,5)1(6)7/h34-37,50,55-63,67-79,83-85,149-152H,10-33,38-49,51-54,110-114H2,1-9H3,(H,121,128)(H,125,153)(H,126,172)(H,127,169)(H,129,158)(H,130,161)(H,131,170)(H,132,168)(H,133,159)(H,134,162)(H,135,167)(H,136,173)(H,137,174)(H,138,163)(H,139,166)(H,140,164)(H,141,171)(H,142,165)(H,143,154)(H,144,157)(H,145,160)(H,155,156)(H4,115,116,122)(H4,117,118,123)(H4,119,120,124);(H,6,7)/t57-,58-,59-,60-,61-,62+,63+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,83-,84-,85-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSRXRWMOSWDCE-XXYBPOMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)N4CCCC4C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N5CCC[C@H]5C(=O)NCC(=O)O)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C111H186F3N39O31 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2619.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Histone H3 (21-44) – Physicochemical Properties and Experimental Applications
This guide provides an in-depth technical analysis of the Histone H3 amino acid 21-44 fragment, a critical region for epigenetic regulation and drug discovery targeting the PRC2/NSD axis.
Executive Summary
The Histone H3 fragment spanning amino acids 21-44 represents the "bivalent heart" of the histone tail. It contains two of the most critical regulatory lysine residues in epigenetics: H3K27 (silencing, PRC2-mediated) and H3K36 (activation/elongation, NSD-mediated).
For researchers and drug developers, this peptide is not merely a sequence; it is a highly basic, positively charged reagent used to validate methyltransferase inhibitors, screen for oncohistone mutations (e.g., H3K27M), and map chromatin states. This guide details the molecular weight (MW), isoelectric point (pI), and handling protocols for both H3.1 and H3.3 variants.
Sequence Identity and Variants
The H3 (21-44) region is highly conserved, but a critical variation exists at position 31 between canonical H3.1/H3.2 and the variant H3.3. This single residue substitution alters the molecular weight and polarity, potentially affecting antibody binding and mass spectrometry (MS) quantification.
Peptide Sequences
| Variant | Sequence (N → C) | Key Difference (Residue 31) |
| H3.1 / H3.2 | A-T-K-A-A-R-K-S-A-P-A -T-G-G-V-K-K-P-H-R-Y-R-P-G | Alanine (A) |
| H3.3 | A-T-K-A-A-R-K-S-A-P-S -T-G-G-V-K-K-P-H-R-Y-R-P-G | Serine (S) |
Note: The numbering used here assumes the standard epigenetic nomenclature where the initial Methionine is removed (ARTK... is 1-4). If including the start Methionine, these residues would be 22-45.
Physicochemical Properties
The H3 (21-44) fragment is highly basic due to the concentration of Lysine (K) and Arginine (R) residues and the complete absence of acidic residues (Aspartic acid/Glutamic acid). This results in a pI significantly higher than most cellular proteins.
Quantitative Data Table
| Property | H3.1 (21-44) | H3.3 (21-44) | Impact on Assay |
| Molecular Weight (MW) | 2505.91 Da | 2521.91 Da | +16 Da shift in H3.3 (A→S) is detectable by high-res MS. |
| Isoelectric Point (pI) | ~12.0 | ~12.0 | Peptide is positively charged at physiological pH (7.4). |
| Net Charge (pH 7.0) | +7.1 | +7.1 | High adhesion to plastic/glass; requires carrier protein (BSA). |
| Hydrophobicity | Low | Lower | H3.3 is slightly more polar due to the Serine hydroxyl group. |
The "Charge Trap" in Experimental Design
Because the pI (~12) is far above physiological pH, this peptide carries a strong positive net charge (+7) in standard buffers (PBS, TBS).
-
Risk: It avidly binds to negatively charged surfaces (polystyrene tubes, pipette tips) and DNA.
-
Mitigation: Always use Low-Bind plastics and include 0.1% BSA or detergent (Tween-20) in buffers to prevent loss of peptide during serial dilutions.
Post-Translational Modifications (PTMs) and Mass Shifts
In drug development (e.g., EZH2 inhibitors), the "naked" peptide is rarely the sole focus. The modified forms are the biological effectors. Below are the calculated mass shifts for key PTMs in this region.
| PTM Type | Target Residue | Mass Shift (+Da) | Effect on pI |
| Methylation (me1) | K27, K36, R26, R40 | +14.02 | Negligible (Charge retained) |
| Trimethylation (me3) | K27, K36 | +42.05 | Negligible (Charge retained) |
| Acetylation (ac) | K23, K27, K36 | +42.01 | Decreases (Neutralizes + charge) |
| Phosphorylation (ph) | S28, Y41 | +79.97 | Decreases (Adds - charge) |
Critical Insight: Acetylation at K27 (H3K27ac) neutralizes the lysine side chain, dropping the local charge density. This differentiates it from Trimethylation (H3K27me3), which adds bulk (steric hindrance) but retains the positive charge. This physicochemical difference is exploited in Ion Exchange Chromatography (IEX) to separate acetylated from methylated pools.
Biological Context & Signaling Pathway
The H3(21-44) region governs the "Bivalent Switch" in stem cells and cancer. The antagonism between PRC2 (depositing H3K27me3) and NSD methyltransferases (depositing H3K36me2) determines gene silencing vs. activation.
Figure 1: The H3(21-44) region acts as a competitive substrate for opposing chromatin modifiers. H3K27M mutations hijack this pathway by sequestering PRC2.
Experimental Protocols
Protocol A: Solubilization for High-Throughput Screening
Objective: Prepare a stable stock solution of H3(21-44) for enzymatic assays (e.g., HMT activity).
-
Lyophilized Handling: Upon receipt, centrifuge the vial at 10,000 x g for 1 min to settle the powder.
-
Solvent Choice: Dissolve in sterile distilled water or 50 mM Acetic Acid .
-
Why Acetic Acid? Basic peptides are more soluble in acidic conditions. It prevents aggregation.
-
-
Concentration: Aim for a 1 mM stock (approx. 2.5 mg/mL).
-
Aliquot & Freeze: Flash freeze in liquid nitrogen. Store at -80°C. Avoid freeze-thaw cycles >3 times.
Protocol B: QC via HPLC/Mass Spectrometry
Objective: Verify peptide integrity and differentiate H3.1 from H3.3.
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% to 60% B over 20 minutes.
-
Note: Due to high polarity (Arg/Lys rich), the peptide will elute early. If retention is poor, add HFBA (Heptafluorobutyric acid) as an ion-pairing agent to increase retention.
-
-
Detection: ESI-MS in positive mode. Look for [M+3H]³⁺ and [M+4H]⁴⁺ charge states.
-
H3.1 Target Mass: 2505.9 Da.[1]
-
H3.3 Target Mass: 2521.9 Da.
-
References
-
UniProt Consortium. "Histone H3.1 (Human) - P68431." UniProtKB. [Link]
-
Lewis, P. W., et al. "Inhibition of PRC2 activity by a gain-of-function H3 mutation found in pediatric glioblastoma." Science, 340(6134), 857-861 (2013). [Link]
-
Expasy. "ProtParam Tool - Physicochemical parameters of H3(21-44)." SIB Swiss Institute of Bioinformatics. [Link]
Sources
Technical Guide: Histone H3 (21-44) – Trifluoroacetate vs. Acetate Salt
Executive Summary
The Bottom Line: For Histone H3 (21-44) , the choice between trifluoroacetate (TFA) and acetate salt is not merely a matter of purity—it is a determinant of experimental validity.[1]
-
Use TFA Salt for standard analytical HPLC, mass spectrometry, or robust biochemical assays where pH buffering is high (>100 mM).
-
Use Acetate Salt for cell culture , NMR structural studies , and sensitive enzymatic kinetics (e.g., HMT/HDM assays).
This guide details the physicochemical implications of the counter-ion, quantifies the "hidden mass" in your peptide vial, and provides a validated protocol for salt exchange.
Part 1: The Chemistry of the Counter-Ion
The "Hidden" Mass Problem
Peptides synthesized via Solid Phase Peptide Synthesis (SPPS) are cleaved and purified using Trifluoroacetic Acid (TFA).[2] Consequently, the peptide is protonated at every basic residue and the N-terminus, forming a salt with TFA anions (
Histone H3 (21-44) is a highly basic fragment rich in Lysine and Arginine. This leads to a massive discrepancy between the gravimetric weight (what you weigh on the balance) and the net peptide content (the actual active molecule).
Sequence: A-T-K-A-A-R-K-S-A-P-A-T-G-G-V-K-K-P-H-R-Y-R-P-G
-
Basic Residues: 5 Lys (K), 4 Arg (R), 1 His (H), 1 N-terminus.
-
Total Positive Charges: ~11 (at pH < 6).
Stoichiometric Impact Table:
| Parameter | Value | Notes |
| Peptide MW (Free Base) | ~2,506 Da | The mass of the peptide chain alone. |
| MW of TFA Counter-ion | 114.02 Da | Per molecule of TFA. |
| Stoichiometry | 11 TFA : 1 Peptide | Assuming full protonation. |
| Total Salt Mass | 1,254 Da | |
| Total MW (TFA Salt) | ~3,760 Da | |
| Net Peptide Content | ~66.6% | 1 mg of powder contains only ~0.66 mg peptide. |
Critical Insight: If you treat the TFA salt as 100% peptide, your molar concentration calculations will be off by 33% . This error propagates directly into
andvalues.
Part 2: Biological & Experimental Impact[2]
Cellular Toxicity (The "Acid Shock")
TFA is a strong acid (
-
Mechanism: When dissolved in low-capacity buffers (e.g., cell media), free TFA anions can uncouple oxidative phosphorylation and acidify the cytosol.
-
Threshold: Concentrations of TFA as low as 10 nM to 1 µM have been shown to inhibit osteoblast proliferation and alter cytokine secretion [1].
-
H3 Specifics: Epigenetic modulators often require long incubation times (24-72h). Even trace TFA can induce stress responses that mimic or mask the epigenetic effects being studied (e.g., chromatin compaction).
Enzymatic Kinetics (HMTs and HDMs)
Histone Methyltransferases (HMTs) like EZH2 or G9a are highly sensitive to ionic strength and pH.
-
Inhibition: Trifluoroacetate ions can compete with co-factors or substrates at the active site.
-
pH Drift: A 1 mM solution of H3(21-44) TFA salt can drop the pH of a weak buffer (e.g., 20 mM Tris) significantly, shifting the enzyme away from its optimal pH (typically pH 8.0–9.0).
-
Data Artifacts: Using TFA salts often results in artificially high
values due to ionic interference.
Structural Biology (NMR)
-
TFA: The
group gives a massive signal in -NMR, obscuring other signals. It also acts as a cosolvent that can artificially stabilize alpha-helices, potentially showing a structure that does not exist under physiological conditions. -
Acetate: Biocompatible and "invisible" in fluorine NMR.
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct salt form and the workflow for processing.
Figure 1: Decision matrix for Histone H3 (21-44) salt selection. TFA is the default output of synthesis but requires conversion for biological applications.
Part 4: Protocol – TFA to Acetate Exchange
Method: Strong Anion Exchange (Resin-Based). Rationale: This method is superior to repeated lyophilization (which often fails to remove tightly bound counter-ions in poly-basic peptides like H3).
Materials
-
Resin: Dowex 1X2 or 1X8 (Cl- form), converted to Acetate form.
-
Buffer A: 0.1 M Acetic Acid.[3]
-
Buffer B: HPLC-grade Water.
-
Column: Polypropylene gravity column or SPE cartridge.
Step-by-Step Procedure
-
Resin Preparation:
-
Pack the column with Dowex resin (~10-fold excess capacity relative to peptide charge).
-
Wash with 1 M NaOH (to remove Cl-), then rinse with water until neutral pH.
-
Activation: Wash with 1 M Acetic Acid (approx. 10 column volumes) to load Acetate ions.
-
Equilibration: Wash with water until the eluate pH is ~6-7.
-
-
Peptide Loading:
-
Elution:
-
Elute with water or dilute acetic acid (0.1 M).
-
The TFA anions bind to the resin, exchanging with Acetate anions which elute with the peptide.
-
-
Finishing:
-
Lyophilize the eluate immediately.
-
Result: H3(21-44) Acetate Salt.
-
Validation (QC)
How do you know it worked?
-
Ion Chromatography (IC): The gold standard to quantify residual Trifluoroacetate (<0.1% is the target).
- -NMR: Run a quick scan. If the TFA peak (-76 ppm) is absent or drastically reduced compared to an internal standard, the exchange was successful [2].
References
-
Cornish, J., et al. (1999).[2] "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes."[2] American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.[2] Link[2]
- Soudy, R., et al. (2013). "An improved method for the preparation of acetate salts of antimicrobial peptides." Journal of Medicinal Chemistry. (General reference for counter-ion exchange methodologies in poly-basic peptides).
-
Gaussier, H., et al. (2002). "Influence of the counter-ion on the structure and activity of an antimicrobial peptide." Journal of Peptide Science. Link
-
Fields, G.B., & Noble, R.L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research. (Foundational text on SPPS and TFA cleavage). Link
Sources
- 1. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 2. genscript.com [genscript.com]
- 3. bio-works.com [bio-works.com]
- 4. WO2006041945A2 - A counterion exchange process for peptides - Google Patents [patents.google.com]
Optimizing the Reconstitution and Handling of Histone H3 (21-44) TFA Salt
Executive Summary
Histone H3 (21-44) is a critical peptide fragment representing the N-terminal tail of the Histone H3 protein. It encompasses key post-translational modification (PTM) sites, including Lys27 (methylation/acetylation), Lys36 (methylation), and Ser28 (phosphorylation).[1]
This guide addresses the solubility and handling of the Trifluoroacetate (TFA) salt form of this peptide.[2] While the sequence is highly hydrophilic and soluble in water, the presence of TFA counterions introduces specific challenges regarding pH acidity and cytotoxicity in cellular assays. This document outlines a self-validating protocol for reconstitution that maximizes stability and experimental reproducibility.
Physicochemical Profile & Solubility Mechanics[3]
To understand the solubility behavior, we must first analyze the sequence and its counterion stoichiometry.
Sequence Analysis
Sequence (Human H3 21-44): Ala-Thr-Lys-Ala-Ala-Arg-Lys-Ser-Ala-Pro-Ala-Thr-Gly-Gly-Val-Lys-Lys-Pro-His-Arg-Tyr-Arg-Pro-Gly (One-letter): ATKAARKSAPATGGVKKPHRYRPG
Charge Distribution & Hydrophobicity
-
Basic Residues (Positive): 7 total (4 Lysines, 3 Arginines).
-
Histidine: 1 (residue 39, partially charged depending on pH).
-
Acidic Residues (Negative): 0.
-
Hydrophobicity: Low. The peptide is highly polar and hydrophilic.
The TFA Counterion Effect
Synthetic peptides purified by HPLC are typically delivered as TFA salts. For Histone H3 (21-44), which has 7-8 protonation sites (N-terminus + side chains), the peptide is likely associated with 7-8 TFA molecules.
-
Solubility Impact: TFA salts of basic peptides are highly soluble in water because the ion-pairing prevents intermolecular H-bonding and aggregation.
-
Acidity Impact: Dissolving this peptide in unbuffered water will generate a significantly acidic solution (pH ~2.0 – 3.0), which can degrade the peptide over time or shock biological systems.
Reconstitution Protocols
The "Golden Rule" of Peptide Solubilization
Never dissolve directly in high-salt buffers (e.g., PBS, DMEM). Although H3 (21-44) is hydrophilic, the high ionic strength of PBS can occasionally cause "salting out" or slower dissolution kinetics compared to pure water.
Protocol A: Standard Reconstitution (Stock Solution)
Objective: Create a stable, high-concentration stock (e.g., 1 mM or 1 mg/mL).
-
Equilibration: Allow the peptide vial to warm to room temperature (20-25°C) for 30 minutes before opening. This prevents atmospheric moisture condensation on the hygroscopic peptide powder.
-
Solvent Selection: Use sterile, deionized water (Milli-Q® or equivalent).
-
Dissolution: Add water to the target volume. Vortex gently for 10-20 seconds.
-
Observation: The solution should become clear immediately due to the high charge density.
-
-
Aliquoting: Divide into single-use aliquots (e.g., 10-50 µL) in LoBind (low protein binding) tubes .
-
Storage: Flash freeze in liquid nitrogen and store at -80°C.
Protocol B: Preparation for Cellular Assays (pH Adjustment)
Objective: Neutralize the TFA acidity without precipitating the peptide.
-
Dilution: Dilute the Stock Solution (in water) into the assay buffer (e.g., HEPES or Tris-buffered saline).
-
Buffering Capacity Check: Ensure the buffer concentration (e.g., 50-100 mM) is sufficient to neutralize the carried-over TFA.
-
Warning: Standard PBS (10 mM phosphate) may not have enough buffering capacity if the peptide concentration is high (>100 µM).
-
-
pH Verification: Spot-check pH with micro-pH strips. If acidic, adjust carefully with 0.1 N NaOH or 1 M Tris (pH 8.5).
Visualization: Reconstitution Logic Flow
The following diagram illustrates the decision matrix for handling Histone H3 (21-44) to avoid common pitfalls like aggregation or acid shock.
Figure 1: Decision tree for reconstituting Histone H3 (21-44) based on downstream application.
Critical Consideration: TFA Toxicity in Cells
For researchers using H3 (21-44) in cell culture (e.g., chromatin remodeling studies), the TFA counterion is a hidden variable that often leads to false negatives.
The Mechanism of Interference
TFA (Trifluoroacetate) is a metabolic inhibitor and can alter cellular proliferation even at low concentrations.
-
Threshold: Concentrations of TFA > 0.1 mM in cell culture media can inhibit growth.
-
Calculation: A 1 mM peptide stock (with 7 TFA ions per peptide) introduces 7 mM TFA. A 1:100 dilution still leaves 70 µM TFA, which is borderline toxic for sensitive lines (e.g., stem cells).
Counterion Exchange Protocol (HCl Exchange)
If TFA interference is suspected, convert the peptide to a Hydrochloride (HCl) salt.
-
Dissolve peptide in water (1 mg/mL).[2]
-
Add 100 mM HCl (approx. 10 equivalents relative to peptide).
-
Allow to stand for 1 minute.
-
Freeze in liquid nitrogen and lyophilize.
-
Repeat this process 2-3 times to fully volatilize the TFA and replace it with Cl-.
Stability and Storage Data
The following table summarizes the stability limits of H3 (21-44) in various states.
| State | Condition | Stability Estimate | Notes |
| Lyophilized Powder | -20°C or -80°C | > 2 Years | Keep desiccated. |
| Solubilized (Water) | -80°C | 6-12 Months | Avoid freeze-thaw. Use aliquots. |
| Solubilized (Water) | 4°C | < 1 Week | Prone to deamidation (Asn/Gln) or oxidation (Met). |
| Diluted (Buffer) | 4°C / RT | Hours | Use immediately. Basic pH accelerates degradation. |
Troubleshooting "Crash Out"
While rare for this specific sequence, aggregation can occur if the peptide is introduced to high-salt buffers too quickly.
Figure 2: Rescue protocol for precipitated peptide.
Rescue Steps:
-
Acidification: Add 10% Acetic Acid dropwise. The H3 (21-44) sequence is highly soluble in acidic conditions due to the repulsion of the positive charges on Lys/Arg residues.
-
Sonication: Sonicate in a water bath for 10-15 seconds.
-
Dilution: Once clear, slowly dilute back into the desired buffer, ensuring the final pH is compatible with the assay.
References
-
LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]
- Cornish, V. W., et al. (1994). Site-Specific Incorporation of Biophysical Probes into Proteins. Proceedings of the National Academy of Sciences. (Contextual reference for peptide handling in chemical biology).
Sources
Methodological & Application
Application Note: A Guide to AlphaLISA Assay Development with Biotinylated Histone H3 (21-44)
Introduction: The Significance of Histone H3 (21-44) and the Power of AlphaLISA
The N-terminal tail of Histone H3 is a critical hub for post-translational modifications (PTMs) that orchestrate chromatin structure and gene expression.[1] Within this tail, the amino acid sequence from residue 21 to 44 (H3 21-44) is a landscape for key modifications, including methylation and acetylation, that are written and erased by a host of enzymes.[1][2] These modifications act as docking sites for "reader" proteins, which in turn recruit effector complexes that dictate downstream biological outcomes.[3] The dynamic interplay between these modifications and their protein interpreters is fundamental to cellular processes and is a focal point in drug discovery, particularly in oncology.[4]
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) offers a powerful, no-wash, bead-based technology to investigate these intricate interactions.[5][6] Its high sensitivity and homogeneous format make it ideal for high-throughput screening (HTS) of inhibitors or for detailed mechanistic studies of histone-modifying enzymes and reader domains.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of robust AlphaLISA assays using a biotinylated Histone H3 (21-44) peptide.
Assay Principle: A Proximity-Based Detection System
The AlphaLISA assay is built on the interaction of two bead types: Streptavidin-coated Donor beads and Acceptor beads conjugated to a specific antibody.[6][9] In the context of a Histone H3 (21-44) assay, the biotinylated peptide is captured by the Streptavidin Donor bead. The Acceptor bead is conjugated to an antibody that specifically recognizes a modification on the peptide (e.g., H3K27me3) or a protein that binds to the peptide. When these two beads are brought into close proximity (within 200 nm), a cascade of energy transfer is initiated.[5][6]
Upon excitation with a 680 nm laser, the Donor bead generates singlet oxygen molecules.[9] These highly reactive molecules diffuse and, if an Acceptor bead is nearby, trigger a chemiluminescent signal that is emitted at 615 nm.[5][9] The intensity of this light emission is directly proportional to the extent of the biomolecular interaction being studied.[10]
Visualizing the AlphaLISA Workflow
Caption: A generalized workflow for an AlphaLISA assay using biotinylated Histone H3 (21-44).
Materials and Reagents
Successful assay development hinges on the quality and proper preparation of all components.
| Component | Description & Key Considerations | Example Supplier |
| Biotinylated Histone H3 (21-44) Peptide | The substrate for the reaction. Ensure high purity (>95%). The position of the biotin tag can influence enzyme kinetics and should be considered. A C-terminal biotin is common.[10] | AnaSpec, Revvity |
| Histone-Modifying Enzyme or Reader Domain | The protein of interest (e.g., EZH2, JMJD2A, HP1).[10][11] Use a highly purified and active enzyme/protein. | BPS Bioscience, Revvity |
| AlphaLISA Acceptor Beads | Conjugated to an antibody specific for the modification of interest (e.g., anti-H3K27me3) or a tag on the reader protein. | Revvity |
| Streptavidin Donor Beads | These will capture the biotinylated histone peptide. Note: Donor beads are light-sensitive and should be handled under subdued light.[5] | Revvity |
| Assay Buffer | The buffer composition is critical for optimal enzyme activity and to minimize assay interference. A typical starting point is 50 mM Tris-HCl or HEPES, with NaCl, DTT, and a non-ionic detergent like Tween-20.[10][12] | Revvity (as part of kits) or self-prepared |
| Microplates | White, opaque 384-well microplates are recommended to maximize signal and minimize cross-talk.[13] | Revvity (OptiPlate-384) |
| Plate Reader | A plate reader equipped for AlphaLISA with a 680 nm laser excitation source and a 615 nm emission filter is required.[5] | Revvity (EnVision, EnSpire) |
| Cofactors & Inhibitors | Depending on the enzyme, cofactors like S-adenosylmethionine (SAM) for methyltransferases or α-ketoglutarate and Fe(II) for demethylases may be required.[10][11] Known inhibitors are useful as controls. | Sigma-Aldrich, Cayman Chemical |
Experimental Protocols
The following protocols provide a starting point for developing an enzyme activity assay. Optimization of concentrations and incubation times is crucial for robust results.
Protocol 1: Histone Methyltransferase (HMT) Activity Assay
This protocol is designed to measure the activity of an HMT, such as EZH2, which methylates a specific lysine on the H3 (21-44) peptide.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl pH 8.5, 50 mM NaCl, 4 mM DTT, 0.01% Tween-20, and 0.1% BSA.
- Enzyme Dilution: Prepare a 4x concentrated solution of the HMT in Assay Buffer.
- Substrate/Cofactor Mix: Prepare a 2x concentrated solution of the biotinylated H3 (21-44) peptide and the cofactor SAM in Assay Buffer.
- Acceptor Beads: Dilute the anti-methyl histone antibody-conjugated Acceptor beads in 1x AlphaLISA buffer to a 5x concentration.
- Donor Beads: Dilute the Streptavidin Donor beads in 1x AlphaLISA buffer to a 2.5x concentration. Perform this step in subdued light. [5]
2. Assay Procedure (384-well plate):
- Add 5 µL of the 4x enzyme solution to each well.
- For inhibitor studies, add 5 µL of the inhibitor at various concentrations or vehicle control.
- Initiate the enzymatic reaction by adding 10 µL of the 2x substrate/cofactor mix.
- Seal the plate and incubate at room temperature for the desired time (e.g., 60-120 minutes).[10]
- Stop the reaction by adding 5 µL of the 5x Acceptor bead solution.
- Seal the plate and incubate for 60 minutes at room temperature.
- Add 10 µL of the 2.5x Donor bead solution under subdued light.[12]
- Seal the plate, protect from light, and incubate for 30-60 minutes at room temperature.[11]
- Read the plate on an AlphaLISA-compatible reader.
Protocol 2: Reader Domain Binding Assay
This protocol is designed to measure the binding of a reader domain to a pre-modified biotinylated H3 (21-44) peptide.
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
- Peptide/Donor Bead Mix: Pre-incubate the biotinylated H3 (21-44) peptide (with the desired modification) with Streptavidin Donor beads at a 2x concentration in Assay Buffer under subdued light.
- Reader/Acceptor Bead Mix: Pre-incubate the tagged reader domain with anti-tag Acceptor beads at a 2x concentration in Assay Buffer.
2. Assay Procedure (384-well plate):
- Add 10 µL of the 2x Peptide/Donor Bead mix to each well.
- Add 10 µL of the 2x Reader/Acceptor Bead mix to initiate the binding reaction.
- Seal the plate, protect from light, and incubate for 60 minutes at room temperature.
- Read the plate on an AlphaLISA-compatible reader.
Visualizing the Molecular Interactions
Caption: Molecular interactions in a histone modification AlphaLISA assay.
Data Analysis and Interpretation
AlphaLISA data is typically analyzed by plotting the raw signal (in counts) against the concentration of the analyte or inhibitor.
1. Standard Curve: For quantitative assays, a standard curve should be generated using a serial dilution of a known concentration of the modified peptide. The data is often fit to a 4-parameter logistic (4PL) or sigmoidal dose-response curve.[14][15]
2. IC50 Determination: For inhibitor studies, plot the AlphaLISA signal against the logarithm of the inhibitor concentration. Use non-linear regression to fit the data and determine the IC50 value, which is the concentration of inhibitor that produces a 50% reduction in signal.[16]
3. Z'-factor: To assess the quality and robustness of the assay for HTS, the Z'-factor should be calculated using positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
| Parameter | Formula | Interpretation |
| Lower Detection Limit (LDL) | Mean of blank + 3 * Standard Deviation of blank | The lowest analyte concentration that can be distinguished from background.[14][15] |
| IC50 | Concentration of inhibitor at 50% of maximal signal | Potency of the inhibitor.[16] |
| Z'-factor | 1 - (3*(SDpos + SDneg)) / |Meanpos - Meanneg| | Assay robustness and suitability for HTS. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | - Assay buffer interference.[17] - Non-specific binding of beads. | - Test different buffer components or use a commercially optimized buffer. - Increase the concentration of BSA or Tween-20. |
| Low Signal or No Signal | - Inactive enzyme or non-interacting partners. - Donor beads exposed to excessive light.[17] - Incorrect plate reader settings. | - Verify enzyme activity with an orthogonal assay. - Ensure Donor beads are handled in subdued light. - Confirm the correct excitation and emission wavelengths are used.[5] |
| High Well-to-Well Variability | - Pipetting errors, especially with small volumes.[17] - Temperature fluctuations across the plate.[5] | - Calibrate pipettes and use reverse pipetting for viscous solutions. - Ensure the plate is equilibrated to room temperature before reading.[17] |
| "Hook" Effect | - Excess analyte saturates both Donor and Acceptor beads, preventing bridge formation.[14] | - Dilute the sample or reduce the concentration of the analyte. Omit high concentration points from the standard curve analysis.[14] |
Conclusion
The combination of the biologically significant biotinylated Histone H3 (21-44) peptide with the sensitive and robust AlphaLISA platform provides a powerful tool for epigenetic research and drug discovery. By understanding the core principles of the assay, carefully preparing reagents, and systematically optimizing assay parameters, researchers can develop high-quality, reproducible assays to dissect the complex regulation of chromatin biology. This guide serves as a foundational resource to empower scientists in this endeavor.
References
- Revvity. (n.d.). Data Analysis for AlphaLISA Immunoassays.
- Revvity. (n.d.). Alpha Troubleshooting Tables.
- Revvity. (n.d.). AlphaLISA EZH2 Histone H3-Lysine 27 N-methyltransferase assay.
- Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
- Wang, L. et al. (2017). Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3). PMC - NIH.
- Bitesize Bio. (2025). A New Frontier in Protein Quantitation: AlphaLISA.
- ResearchGate. (n.d.). Working principle of the AlphaLISA assay.
- YouTube. (2021). Master ELISA Data Analysis with GraphPad.
- Revvity. (n.d.). AlphaLISA EZH2 Histone H3-Lysine 27 N-methyltransferase assay.
- BenchChem. (n.d.). Application Note: A Homogeneous AlphaLISA Assay for Monitoring Post-Translational Modifications of Biotinylated Histone H3 (23-34).
- Revvity. (n.d.). AlphaLISA Assay Development Guide.
- Revvity. (n.d.). AlphaLISA assay development guide.
- Frontiers. (n.d.). Interactions With Histone H3 & Tools to Study Them.
- Revvity. (n.d.). AlphaLISA Cytokine Assays.
- Revvity. (n.d.). AlphaLISA JMJD2A Histone H3-lysine 36 demethylase assay.
- NIH. (n.d.). Dynamic interplay between histone H3 modifications and protein interpreters.
- Nucleic Acids Research | Oxford Academic. (n.d.). Identification of protein complexes that bind to histone H3 combinatorial modifications using super-SILAC and weighted correlation network analysis.
- Novatein Biosciences. (n.d.). Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors.
- AnaSpec - Cambridge Bioscience. (n.d.). Histone H3 (21-44) K36(Me3)-GK(Biot).
- eScholarship. (n.d.). Identification of Histone H3 Protein Interactions in Human Pluripotent Stem Cells.
- YouTube. (2024). Step up your research with AlphaLISA™ immunoassays.
- BMG Labtech. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors.
Sources
- 1. Dynamic interplay between histone H3 modifications and protein interpreters: emerging evidence for a ‘histone language’ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Interactions With Histone H3 & Tools to Study Them [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. revvity.com [revvity.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors (NB-SC107) – NOVATEIN BIOSCIENCES [swzbio.com]
- 13. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 14. revvity.com [revvity.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. youtube.com [youtube.com]
- 17. revvity.com [revvity.com]
Application Note: Radiometric Quantitation of H3K27/K36 Methylation Using H3 (21-44) Peptide
Topic: Radiometric Histone Methyltransferase Assay with H3 (21-44) Peptide Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, and Drug Discovery Professionals
Abstract
Epigenetic regulation via histone post-translational modifications (PTMs) is a cornerstone of gene expression control. Aberrant methylation at Histone H3 Lysine 27 (H3K27) and Lysine 36 (H3K36) is heavily implicated in oncogenesis, making enzymes like EZH2 (PRC2 complex) and NSD2 (WHSC1) critical drug targets. While fluorescence-based assays exist, the radiometric filter-binding assay remains the "Gold Standard" for kinetic characterization and inhibitor screening due to its direct measurement of product formation, lack of antibody interference, and high sensitivity.
This guide details the protocol for utilizing the H3 (21-44) peptide fragment—a highly specific substrate for H3K27 and H3K36 methyltransferases—in a
Scientific Principle
The assay relies on the enzymatic transfer of a tritiated methyl group from the cofactor S-adenosyl-L-[methyl-
Reaction Mechanism
Following the reaction, the mixture is spotted onto P81 phosphocellulose paper . The H3 (21-44) peptide is highly basic (rich in Lys/Arg), allowing it to bind tightly to the negatively charged phosphate groups of the P81 paper. Unreacted
Why H3 (21-44)?
The sequence ATKAARKSAPATGGVKKPHRYRPG (Residues 21-44) is preferred over full-length histone H3 for specific kinetic studies because:
-
Specificity: It isolates the H3K27 and H3K36 sites, reducing background signal from other potential methylation sites (e.g., H3K4, H3K9) found on the N-terminus.
-
Solubility: It lacks the hydrophobic core of the nucleosome, simplifying handling.
-
P81 Compatibility: Its high pI (isoelectric point) ensures robust binding to phosphocellulose filters.
Materials & Reagents
Critical Reagents
| Component | Specification | Notes |
| Substrate | Histone H3 (21-44) | Sequence: ATKAARKSAPATGGVKKPHRYRPG.[1] Purity >95%. |
| Cofactor | S-adenosyl-L-[methyl- | Specific Activity: 10-80 Ci/mmol. Dilute with cold SAM to desired specific activity. |
| Enzyme | EZH2/PRC2 Complex or NSD2 | Recombinant, active. Store at -80°C. |
| Filter Paper | P81 Phosphocellulose | Whatman P81 or equivalent.[2] |
| Scintillation Fluid | Eco-friendly, high efficiency | Compatible with filter paper counting. |
Assay Buffer (Optimized for EZH2/PRC2)
Note: Buffer conditions vary by enzyme. The following is standard for PRC2.
-
Base: 50 mM Tris-HCl (pH 8.0) or HEPES (pH 7.5)[3]
-
Salt: 50 mM NaCl[4]
-
Cofactor: 1-5 mM MgCl
-
Reducing Agent: 1 mM DTT or TCEP (Critical for enzyme active site stability)
-
Stabilizer: 0.01% BSA or 0.005% Tween-20 (Prevents enzyme loss to plasticware)
Experimental Protocol
Workflow Visualization
Figure 1: Standard Radiometric Filter-Binding Workflow.
Step-by-Step Methodology
Step 1: Preparation of 2X Solutions
-
2X Enzyme Mix: Dilute EZH2/PRC2 in Assay Buffer to 2x the final desired concentration (e.g., if screening at 10 nM, make 20 nM). Keep on ice.
-
2X Substrate Mix: Combine H3 (21-44) peptide and SAM in Assay Buffer.
-
Tracer: Spike with
H-SAM.[3] A typical ratio is 1:10 to 1:50 (Hot:Cold SAM) to achieve a countable CPM signal without wasting isotope. -
Concentration: Ensure peptide is at saturation (typically 1-5 µM) unless determining
.
-
Step 2: Reaction Initiation
-
Add 10 µL of 2X Enzyme Mix to the wells of a polypropylene plate (or microfuge tubes).
-
Add 10 µL of 2X Substrate Mix to initiate the reaction.
-
Controls:
-
Blank (Background): Enzyme buffer only (no enzyme) + Substrate Mix.
-
Positive Control:[5] Known active enzyme concentration.
-
Step 3: Incubation
-
Incubate at 30°C for 30–60 minutes.
-
Note: Ensure the reaction remains in the linear range (less than 10-20% substrate consumption) to apply Michaelis-Menten kinetics.
Step 4: Quenching and Spotting
-
Stop the reaction. While EDTA can be used, spotting directly onto P81 paper effectively stops the reaction by separating the enzyme from the substrate and changing the pH.
-
Spot 15–20 µL of the reaction mixture onto distinct squares (or circles) of P81 phosphocellulose paper.
-
Allow to air dry for 1–2 minutes (optional, but helps binding).
Step 5: Washing (The Critical Step)
-
Goal: Remove unbound
H-SAM.
-
Immerse P81 filters in a beaker containing 50–75 mM Phosphoric Acid . Use approx. 5-10 mL per filter.
-
Wash with gentle agitation for 10 minutes at Room Temperature.
-
Repeat wash 3 times with fresh Phosphoric Acid.
-
(Optional) Final rinse with Acetone or Ethanol (1 min) to accelerate drying.
Step 6: Detection
-
Air dry filters completely.
-
Transfer to scintillation vials.
-
Add scintillation cocktail.
-
Measure radioactivity (CPM) using a Liquid Scintillation Counter.
Data Analysis & Validation
Calculating Specific Activity (SA)
To convert CPM to pmol of product, you must know the Specific Activity of your SAM mix.
Enzyme Activity Calculation
Determination (Self-Validation)
Before screening inhibitors, you must validate the assay by determining the
-
Fix SAM at saturation (e.g., 10 µM) and titrate H3 (21-44) (e.g., 0 to 20 µM).
-
Plot Velocity (pmol/min) vs. [Peptide].
-
Fit to Michaelis-Menten equation.
-
Expert Insight: For EZH2, the
for H3 peptides is often in the 1–5 µM range.
Z-Factor Calculation (For Screening)
For drug discovery applications, ensure
- : Standard deviation of positive/negative controls.
- : Mean of positive/negative controls.
Expert Insights & Troubleshooting
The "Sticky" Enzyme Problem
Issue: Histone methyltransferases (especially EZH2) are notoriously "sticky" and unstable. Solution:
-
Always use fresh DTT/TCEP. Oxidized reducing agents lead to rapid loss of activity.
-
Include 0.005% Triton X-100 or Brij-35 in the buffer to prevent the enzyme from coating the plastic walls of the reaction plate.
P81 Binding Efficiency
Issue: Low signal despite high enzyme activity. Causality: The H3 (21-44) peptide is short. If the pH of the wash is not acidic enough, or if the paper is old, binding efficiency drops. Validation: Spot a known amount of radiolabeled peptide (if available) or a "total count" spike of the reaction mix (unwashed) to verify recovery.
Tritium Safety & Handling
Insight: Unlike
References
-
Reaction Biology. NSD2 Methyltransferase Assay Service. Available at: [Link]
-
NIH National Library of Medicine (PMC). In Vitro Histone Methyltransferase Assay. Cold Spring Harb Protoc.[2] Available at: [Link]
-
BPS Bioscience. Histone H3 peptide (21-44).[6][7] Product Data Sheet.[8][9][10] Available at: [Link]
-
Ma, A., et al. Discovery of EZH2 Inhibitors. (Contextual reference on EZH2 kinetics). Available at: [Link]
Sources
- 1. cpcscientific.com [cpcscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Histone H3 tail binds a unique sensing pocket in EZH2 to activate the PRC2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone H3 Peptide biotin conjugate, residues 21-44 | Sigma-Aldrich [sigmaaldrich.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. epigentek.com [epigentek.com]
Application & Protocol Guide: Reconstituting Lyophilized Histone H3 (21-44) TFA Salt
Abstract
This document provides a comprehensive, in-depth guide for the reconstitution, handling, and quality control of lyophilized Histone H3 (21-44) peptide containing trifluoroacetate (TFA) salt. The protocols and recommendations outlined herein are designed for researchers, scientists, and drug development professionals who utilize this critical substrate in various biochemical and cellular assays. Beyond a simple set of instructions, this guide delves into the rationale behind each step, addresses the significant impact of TFA counterions, and offers robust troubleshooting advice to ensure experimental success and reproducibility.
Introduction: The Significance of Histone H3 (21-44) and the TFA Challenge
The Histone H3 (21-44) peptide fragment is a vital tool in epigenetics and chromatin biology research. It encompasses several key post-translational modification (PTM) sites, including lysine 23 (K23), arginine 26 (R26), lysine 27 (K27), serine 28 (S28), and lysine 36 (K36).[1] This makes it an indispensable substrate for studying the activity of histone-modifying enzymes like methyltransferases, acetyltransferases, and kinases, and for screening potential therapeutic inhibitors.[2]
Synthetic peptides, including Histone H3 (21-44), are typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC), which employs trifluoroacetic acid (TFA) as an ion-pairing agent.[3][4] Consequently, the final lyophilized product is a peptide-TFA salt. While essential for achieving high purity, residual TFA can significantly impact experimental outcomes by altering pH, affecting peptide conformation, and even exerting direct cytotoxic effects in cell-based assays.[4][5][6] Therefore, proper reconstitution and an informed approach to managing TFA are critical for generating reliable and accurate data.
Product Specifications & Initial Handling
Upon receipt, it is crucial to handle the lyophilized peptide correctly to ensure its long-term stability.
Table 1: Typical Product Specifications for Histone H3 (21-44) TFA Salt
| Parameter | Specification | Rationale |
| Sequence | ATKAARKSAPATGGVKKPHRYRPG | Corresponds to amino acids 21-44 of human Histone H3. |
| Purity (by HPLC) | ≥95% | High purity is essential for minimizing off-target effects in enzymatic assays. |
| Appearance | White lyophilized powder | Lyophilization ensures stability for shipping and storage.[7] |
| Counterion | TFA (Trifluoroacetate) | A result of the standard purification process.[3][8] |
| Storage (Lyophilized) | -20°C or colder | Minimizes degradation from moisture and temperature fluctuations.[9][10][11][12] |
Initial Handling Protocol:
-
Equilibrate to Room Temperature: Before opening, allow the vial to warm to room temperature for at least 15-20 minutes.[9][13] This critical step prevents atmospheric moisture from condensing inside the cold vial, which can compromise the peptide's stability.[9]
-
Brief Centrifugation: Spin the vial briefly in a microcentrifuge (e.g., 20 seconds at >10,000 x g) to collect all the lyophilized powder at the bottom of the vial.[14][15] This ensures accurate weighing and complete solubilization.
The Science of Reconstitution: A Step-by-Step Protocol
There is no single universal solvent for all peptides.[9] The choice depends on the peptide's amino acid composition and the requirements of the downstream application. Histone H3 (21-44) is a basic peptide due to its high content of lysine (K) and arginine (R) residues, which generally confers good solubility in aqueous solutions.
Recommended Solvents
-
Primary Choice: High-purity, sterile water (e.g., HPLC-grade or WFI). This is the simplest solvent and is compatible with most biological assays.
-
Secondary Choice (if solubility is an issue): 0.1% Acetic Acid in sterile water. The acidic pH can help solubilize basic peptides. However, ensure the final pH is compatible with your assay.
-
Organic Solvents (Use with Caution): For highly hydrophobic peptides, solvents like DMSO may be necessary.[12] However, Histone H3 (21-44) is hydrophilic and should not require organic solvents. DMSO can be detrimental to many enzymatic assays and cellular systems.
Detailed Reconstitution Workflow
This protocol is designed to create a 1 mg/mL stock solution .
-
Preparation: Work in a clean environment, using sterile pipette tips and tubes to prevent microbial contamination.[16]
-
Solvent Addition: Carefully add the calculated volume of sterile water to the vial. For a 1 mg vial of peptide, add 1 mL of water to achieve a 1 mg/mL concentration. When dispensing the solvent, aim for the side of the vial rather than directly onto the peptide powder to facilitate gentle mixing.[13][17][18]
-
Dissolution: Mix by gently vortexing or swirling the vial.[14][15] Avoid vigorous shaking, as this can cause foaming and potentially lead to peptide aggregation.[13][15]
-
Incubation (if necessary): If the peptide does not dissolve immediately, let the vial sit at room temperature for 15-30 minutes with occasional gentle agitation.[15] For stubborn particulates, incubation at 4°C for 2-4 hours or overnight on a rocker platform may be required.[7][15]
-
Visual Inspection: The final solution should be clear and free of visible particulates.[13]
Caption: Workflow for reconstituting lyophilized Histone H3 peptide.
Quality Control: Validating Your Stock Solution
Accurate concentration determination is paramount for reproducible experiments.
Concentration Measurement
Since the Histone H3 (21-44) peptide contains a Tyrosine (Y) residue but no Tryptophan (W), its concentration can be determined by UV absorbance.
-
Method 1: Absorbance at 280 nm (A280): This is a standard method for proteins containing Tyr or Trp.[19][20] The concentration is calculated using the Beer-Lambert law (A = εlc), where the molar extinction coefficient (ε) can be calculated from the peptide sequence.
-
Method 2: Absorbance at 205 nm (A205): This method is more sensitive and relies on the absorbance of the peptide backbone.[21][22] It is particularly useful for peptides lacking aromatic residues, but can also be applied here.[21][23] Note that many common buffer components absorb at 205 nm, so the buffer used for dilution must be used as the blank.[21]
Table 2: Comparison of Spectrophotometric QC Methods
| Method | Advantages | Disadvantages | Best For |
| A280 | Simple, non-destructive, less interference from buffer components. | Less sensitive than A205; requires Tyr or Trp residues. | Quick concentration check of a pure peptide solution. |
| A205 | High sensitivity; applicable to nearly all peptides. | Prone to interference from common buffer salts and organic solvents. | Accurate quantification of dilute peptide solutions or those lacking A280 chromophores. |
pH Verification
Upon reconstitution in unbuffered water, the TFA salt will make the solution slightly acidic. For pH-sensitive assays, it is advisable to measure the pH of the stock solution and adjust if necessary, or to dilute the stock into a final assay buffer that can overcome the acidity.
Storage and Stability of Reconstituted Peptide
The shelf-life of peptides in solution is significantly more limited than in their lyophilized form.[10]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, the stock solution should be aliquoted into single-use volumes.[9][10][11]
-
Short-Term Storage: For use within a week, aliquots can be stored at 4°C.[14]
-
Long-Term Storage: For storage longer than one week, aliquots should be frozen and stored at -20°C or, preferably, -80°C.[10][11][12] Properly stored, solutions can be stable for several months.
The Impact of TFA and When to Remove It
TFA binds to positively charged residues on the peptide and can interfere with biological assays.[3][8]
Known Effects of TFA:
-
Cytotoxicity: TFA can inhibit cell proliferation, even at low concentrations, confounding results in cell-based experiments.[4][6]
-
Enzyme Inhibition: The acidity and competitive binding of TFA can interfere with enzyme kinetics and receptor-ligand interactions.[4]
-
Conformational Changes: TFA counterions can alter the secondary structure of peptides.[8]
Caption: Decision tree for managing TFA salt in peptide experiments.
Protocol: TFA Removal via HCl Salt Exchange
For sensitive applications, exchanging the TFA salt for a more biologically compatible hydrochloride (HCl) salt is recommended.[3][8]
-
Dissolve Peptide: Dissolve the lyophilized peptide in water at approximately 1 mg/mL.[8]
-
Add HCl: Add a solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[3][8] A concentration of 10 mM HCl has been shown to be optimal for exchange.[3]
-
Incubate: Let the solution stand at room temperature for at least one minute.[8][24]
-
Freeze: Flash-freeze the solution in liquid nitrogen.[8][24]
-
Lyophilize: Lyophilize the sample overnight until all liquid is gone.[8][24]
-
Repeat: To ensure complete removal, repeat steps 1-5 at least two more times.[8] After the final lyophilization, the peptide is in the HCl salt form and can be reconstituted as described in Section 3.
Troubleshooting Guide
Table 3: Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peptide will not dissolve | - Insufficient solvent volume.- Incorrect solvent choice.- Peptide has aggregated. | - Try gentle warming (to 30-40°C) or sonication.- If in water, lyophilize and re-attempt with 0.1% acetic acid.- Ensure peptide was properly stored to prevent moisture absorption and aggregation. |
| Solution is cloudy or has particulates | - Incomplete dissolution.- Microbial contamination.- Buffer incompatibility. | - Incubate longer with gentle agitation.[15]- Filter the solution through a 0.22 µm sterile filter (note: this may cause some loss of peptide).- Ensure all solvents and buffers are sterile and freshly prepared. |
| Inconsistent assay results | - Inaccurate stock concentration.- Peptide degradation (multiple freeze-thaws).- TFA interference. | - Re-verify concentration using A205/A280.[20][21]- Always use fresh aliquots for experiments.[10][11]- For sensitive assays, perform a TFA/HCl salt exchange.[3][8] |
References
-
Storage and Handling Synthetic Peptides. (n.d.). GenScript. Retrieved from [Link]
-
Peptide Storage and Handling Guidelines. (n.d.). GenScript. Retrieved from [Link]
-
Handling and Storage of Synthetic Peptides. (2017, March 29). NovoPro Bioscience Inc. Retrieved from [Link]
-
How to remove peptide TFA salt? (n.d.). LifeTein®. Retrieved from [Link]
-
How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein®. Retrieved from [Link]
-
How to Reconstitute Lyophilized Peptides: Best Practices. (2025, May 23). Peptides.org. Retrieved from [Link]
-
Reconstitution & Storage Instructions. (n.d.). Aviva Systems Biology. Retrieved from [Link]
-
Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides. (n.d.). AAPPTec. Retrieved from [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.). C S Bio. Retrieved from [Link]
-
Wißler, J., et al. (2025, August 5). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals (Basel). Retrieved from [Link]
-
How to Properly Reconstitute Lyophilized Proteins? (n.d.). Cusabio. Retrieved from [Link]
-
Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link]
-
Should I Have TFA Removed from My Peptide? (2025, July 10). LifeTein®. Retrieved from [Link]
-
Moore, J. V., et al. (2025, January 3). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. Retrieved from [Link]
-
Anthis, N. J., & Clore, G. M. (2013). Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm. Protein Science. Retrieved from [Link]
-
Histone H3 (21-44)-GK(Biotin). (n.d.). AnaSpec. Retrieved from [Link]
-
Histone H3 peptide (21-44). (n.d.). BPS Bioscience. Retrieved from [Link]
-
Histone H3 Peptide (residues 21-44), Biotinylated. (n.d.). EpigenTek. Retrieved from [Link]
-
How to Reconstitute Lyophilized Proteins. (2024, August 8). Future Fields [Video]. YouTube. Retrieved from [Link]
-
PROTEIN CONCENTRATION BY UV ABSORBANCE AT 280NM. (n.d.). Cytiva. Retrieved from [Link]
-
How to Reconstitute Peptides. (n.d.). JPT. Retrieved from [Link]
-
An Ultimate Guide to Peptide Reconstitution. (n.d.). Paradigm Peptides. Retrieved from [Link]
-
Panigrahi, A. (2015, March 24). What is the biological aim for each step of histone extraction from brain tissue. ResearchGate. Retrieved from [Link]
-
Effect of histone composition on the stability of chromatin structure. (n.d.). Elsevier. Retrieved from [Link]
-
Chromatin solubility increases during oncogenesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Kleinschmidt, J. A., & Franke, W. W. (1982). Soluble acidic complexes containing histones H3 and H4 in nuclei of Xenopus laevis oocytes. Cell. Retrieved from [Link]
-
Loyola, A., et al. (2006). Sequential Establishment of Marks on Soluble Histones H3 and H4. Molecular and Cellular Biology. Retrieved from [Link]
-
Peptide Reconstitution Instructions. (2025, September 19). Tailor Made Compounding [Video]. YouTube. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. lifetein.com [lifetein.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. genscript.com [genscript.com]
- 11. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 12. lifetein.com [lifetein.com]
- 13. verifiedpeptides.com [verifiedpeptides.com]
- 14. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 15. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 16. jpt.com [jpt.com]
- 17. An Ultimate Guide to Peptide Reconstitution [powerofpeptidesodyssey.com]
- 18. m.youtube.com [m.youtube.com]
- 19. repligen.com [repligen.com]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. bu.edu [bu.edu]
- 24. benchchem.com [benchchem.com]
Troubleshooting & Optimization
removing TFA counter-ion from Histone H3 (21-44) for cell culture
Current Status: Operational Ticket Topic: Removing TFA counter-ions from highly basic peptides for cell culture applications. Assigned Specialist: Senior Application Scientist
Diagnostic: The "Hidden Variable" in Your Assay
User Query: "I am treating cells with Histone H3 (21-44) at 10 µM. My cells are dying or showing stress responses inconsistent with the expected histone signaling. Is the peptide toxic?"
Scientist Analysis: It is highly probable that the peptide itself is not the primary toxin. The culprit is likely Trifluoroacetic Acid (TFA) .[1][2]
Histone H3 (21-44) is a highly cationic peptide. Its sequence (ATKAARKSAPATGGVKKPHRYRPG) contains 9 basic residues (5 Lysines, 3 Arginines, 1 Histidine). During Solid-Phase Peptide Synthesis (SPPS), TFA is used to cleave the peptide from the resin.[2][3][4][5][6][7] Because TFA is an anion, it electrostatically binds to every protonated basic residue.
The Math of Toxicity:
-
Peptide MW: ~2506 Da
-
TFA MW: 114 Da
-
Stoichiometry: Up to 9 TFA molecules per peptide molecule.
-
Mass Impact:
Da. -
Result: A "pure" TFA-salt peptide can be ~29% TFA by weight .
If you dose this peptide at 10 µM, you are effectively dosing your cells with 90 µM TFA . Research indicates TFA can inhibit osteoblast and chondrocyte proliferation at concentrations as low as 10 nM to 100 nM and alter cellular metabolic rates [1, 2].
Decision Logic: Do You Need to Exchange?
Before proceeding with a protocol, determine if your experiment requires salt exchange.
Figure 1: Decision matrix for determining the necessity of TFA removal based on assay sensitivity.
Technical Protocols: Removal Methodologies
For Histone H3 (21-44), we recommend Protocol A for robustness or Protocol B for sensitive metabolic assays.
Comparison of Counter-Ion Forms
| Feature | TFA Salt (Default) | HCl Salt (Protocol A) | Acetate Salt (Protocol B) |
| Solubility | Excellent | Very Good | Good (pH dependent) |
| Cell Toxicity | High (inhibits growth) | Low (physiological ion) | Lowest (metabolizable) |
| pH in Solution | Acidic (< 3.0) | Acidic (~4.0) | Weakly Acidic (~5.0) |
| Hygroscopicity | Moderate | High (absorbs water) | Low |
Protocol A: HCl Exchange via Lyophilization
Best for: Routine removal, high yield, stable peptides.
Mechanism: Stronger acids displace weaker acids. HCl is a stronger acid (pKa ~ -7) than TFA (pKa ~ 0.23), driving the equilibrium toward the hydrochloride salt.
-
Dissolution: Dissolve the Histone H3 peptide in 2 mM to 10 mM HCl at a concentration of 1 mg/mL.
-
Critical: Do not use concentrated HCl (e.g., 1M). High acid concentration can degrade the peptide or hydrolyze sensitive bonds over time.
-
-
Incubation: Allow the solution to stand at room temperature for 5 minutes .
-
Freezing: Flash freeze the solution using liquid nitrogen or dry ice/ethanol bath.
-
Lyophilization: Lyophilize (freeze-dry) overnight until a dry powder remains.
-
Repetition: Repeat steps 1-4 at least three times.
-
Why? A single pass only removes free TFA. Repeated cycles are required to displace the counter-ions bound to the 9 basic residues of Histone H3.
-
-
Final Step: Re-dissolve in water (no HCl) and lyophilize one final time to remove excess free HCl.
Protocol B: Resin Exchange (Acetate Conversion)
Best for: Highly sensitive cell assays where chloride load is a concern, or if a more "physiological" counter-ion is desired.
Mechanism: Uses a strong anion exchange resin to capture TFA anions and release Acetate anions.[8][9]
-
Resin Selection: Use a quaternary ammonium strong anion exchange resin (e.g., Dowex 1X2 or AG 1-X8) pre-packed or in bulk.
-
Conversion to Acetate:
-
Wash resin with 1.0 M Sodium Acetate (or 1.6 M Acetic Acid) to ensure it is in the acetate form.
-
Wash resin with distilled water until the eluate is neutral (pH ~6-7).
-
-
Loading: Dissolve peptide in distilled water (1–5 mg/mL) and load onto the column.
-
Elution: Elute with distilled water. The peptide (positively charged) will pass through, while the TFA (negatively charged) exchanges with the Acetate on the resin.
-
Collection: Collect the flow-through fractions.
-
Lyophilization: Freeze-dry the collected fractions to obtain the peptide-acetate salt.
Quality Control: Verification (The "Trust" Step)
You cannot assume the TFA is gone. You must verify.
Method 1: -NMR (Gold Standard)
Because biological samples naturally contain almost no fluorine, Fluorine NMR is incredibly sensitive to residual TFA.
-
Protocol: Dissolve ~0.5 mg of exchanged peptide in
. -
Run: Standard
pulse sequence. -
Signal: Look for a triplet (or singlet depending on decoupling) at -75.5 ppm (relative to
). -
Target: No detectable peak. If a peak exists, integrate it against an internal standard (e.g., sodium trifluoroacetate) to quantify % w/w.
Method 2: IC (Ion Chromatography)
If NMR is unavailable, IC can quantify Trifluoroacetate vs. Chloride vs. Acetate ions.
Workflow Visualization
Figure 2: Iterative workflow for HCl salt exchange to ensure complete removal of TFA.
FAQs & Troubleshooting
Q: I lost 20% of my peptide mass after exchange. Where did it go? A: You likely didn't lose peptide; you lost the mass of the TFA. As calculated in Section 1, TFA can constitute ~30% of the initial weight of Histone H3 (21-44). A weight loss of 20-30% is actually a sign of success , indicating the heavy TFA anions (114 Da) were replaced by lighter Chloride anions (35.5 Da).
Q: Can I just neutralize the media with NaOH? A: No. Neutralizing the pH fixes the acidity, but it does not remove the trifluoroacetate ion. The ion itself causes specific metabolic toxicity in mitochondria and membranes, independent of pH.
Q: My peptide precipitated during the HCl exchange. A: Histone H3 (21-44) is very hydrophilic, so this is rare. However, if it happens, reduce the HCl concentration to 2 mM. High ionic strength (salting out) can sometimes cause precipitation, though it is more common with hydrophobic peptides.
References
-
Cornish, J., et al. (1997). "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes."[7][10] American Journal of Physiology-Endocrinology and Metabolism, 273(6), E1113-E1120.
-
Gaussier, H., et al. (2002). "Improvement of the biological activity of a synthetic peptide by counter-ion exchange." Journal of Peptide Science, 8(11), 613-617.
-
Sikora, K., et al. (2018).[8] "Removing Trifluoroacetic Acid (TFA) from Peptides."[1][2][4][5][6][8][9][10] International Journal of Peptide Research and Therapeutics, 24, 265–270.
-
Ma, W., et al. (2006). "TFA counter-ion effects on the secondary structure and cytotoxicity of antimicrobial peptides." Journal of Peptide Science.
Sources
- 1. lifetein.com [lifetein.com]
- 2. omizzur.com [omizzur.com]
- 3. andreas-brinkmann.net [andreas-brinkmann.net]
- 4. genscript.com.cn [genscript.com.cn]
- 5. foreveryoungpharmacy.com [foreveryoungpharmacy.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Histone H3 (21-44) Solubility & Aggregation Guide
The Core Mechanism: Why is your peptide aggregating?
As researchers, we often assume that because Histone H3 tails are intrinsically disordered and highly charged, they should remain soluble. However, the H3 (21-44) fragment (ATKAARKSAPATGGVKKPHRYRPG) presents a specific biophysical paradox when introduced to high pH environments (e.g., Carbonate/Bicarbonate coating buffers at pH 9.6).
The Electrostatic Collapse
The H3 (21-44) peptide is highly basic (Isoelectric point
The Failure Mode:
When you introduce this peptide directly into a high pH buffer (
-
Deprotonation: The pH approaches the pK_a of the basic side chains (Lysine pK_a
10.5). -
Charge Loss: The net positive charge drops precipitously.
-
Repulsion Failure: The electrostatic barrier vanishes.
-
Aggregation: Van der Waals forces and hydrophobic interactions (driven by Valine/Alanine/Proline residues) dominate, causing the peptides to stack and precipitate out of solution.
Visualization: The Solubility Threshold
The following diagram illustrates the molecular behavior of H3 (21-44) across the pH spectrum.
Figure 1: Mechanism of H3 (21-44) aggregation. As pH rises toward the peptide's pI, charge repulsion is lost, leading to precipitation.
Protocol: The "Two-Step" Solubilization System
Do not dissolve H3 (21-44) directly in high pH buffers. This is the most common user error. Once the peptide forms aggregates in a high-salt/high-pH buffer, they are thermodynamically stable and difficult to reverse.
Step 1: The Master Stock (Acidic Environment)
Create a concentrated stock solution where the peptide is most stable.
-
Solvent: Sterile Distilled Water (primary choice) or 0.1% Acetic Acid.
-
Concentration: 1 mg/mL to 5 mg/mL.
-
Action: Vortex gently. If particles persist, sonicate for 15-30 seconds.
-
Validation: Solution must be optically clear.
Step 2: The Working Solution (Rapid Dilution)
Dilute the Master Stock into your high pH assay buffer immediately before use.
-
Method: Dropwise addition of Master Stock into the stirring buffer.
-
Ratio: Ensure the dilution factor is at least 1:100 (e.g., 10 µL stock into 990 µL buffer) to prevent local pH shock.
-
Time Window: Use within 30-60 minutes.
Buffer Compatibility Matrix
| Buffer System | pH Range | Compatibility | Notes |
| Water / 0.1% TFA | 2.0 - 5.0 | Excellent | Ideal for Master Stock storage (-80°C). |
| PBS (Phosphate) | 7.4 | Poor | Phosphate ions can precipitate with polycationic peptides. Avoid if possible. |
| Tris-HCl | 7.5 - 8.5 | Good | Better alternative to PBS for neutral pH assays. |
| Carbonate/Bicarb | 9.6 | Volatile | High Risk. Use "Two-Step" method. Prepare fresh. |
Troubleshooting Decision Tree
Use this logic flow to resolve immediate precipitation issues in your workflow.
Figure 2: Troubleshooting logic for H3 (21-44) aggregation issues.
Frequently Asked Questions (FAQs)
Q: I am coating ELISA plates with Carbonate Buffer (pH 9.6) and getting high background/low signal. Is it the peptide? A: Likely, yes. At pH 9.6, H3 (21-44) loses significant positive charge. If it aggregates, it binds unevenly to the plate (clumping), causing high background noise and low specific signal.
-
Fix: Coat at a lower pH if possible (PBS pH 7.4 or Tris pH 8.0). H3 (21-44) is positively charged enough to bind to high-binding ELISA plates (which are negatively charged) at neutral pH. You rarely need pH 9.6 for this specific peptide [1].
Q: Can I use DMSO to solubilize H3 (21-44)? A: You can, but it is usually unnecessary and potentially detrimental. H3 (21-44) is hydrophilic. DMSO is best for hydrophobic peptides.[1][2][3] Using DMSO for highly charged peptides can sometimes induce unexpected structural shifts. Stick to Water or 0.1% Acetic Acid unless the peptide has non-native hydrophobic modifications [2].
Q: My stock solution froze and now has white flakes. Can I vortex it back into solution? A: Proceed with caution. Freeze-thaw cycles are destructive to histone peptides.
-
Warm the vial to Room Temperature (25°C).
-
Sonicate in a water bath for 30 seconds.
-
Centrifuge at 10,000 x g for 1 minute.
-
If a pellet remains, the concentration has changed. Transfer the supernatant to a new tube and re-quantify via UV (A205/215) or peptide assay. Do not assume the original concentration [3].
Q: Why does the solution turn cloudy in PBS but not water?
A: This is the "Phosphate Trap." Phosphate ions (
References
-
Sigma-Aldrich. Synthetic Peptide Handling & Storage Protocol. (Accessed 2023).[4] Advice on basic peptide solubility and avoidance of high pH for initial reconstitution.
-
Thermo Fisher Scientific. Peptide Solubility Guidelines. (Accessed 2023).[4] Guidelines for hydrophilic vs. hydrophobic peptide handling.
-
BenchChem. Technical Support: Improving Solubility of Synthetic Histone H3 Peptides. (Accessed 2023).[4] Specific data on Histone H3 fragment solubility and aggregation.
-
Bachem. Peptide Solubility and Stability. (Accessed 2023).[4] Detailed analysis of counter-ion effects (Phosphate vs. Acetate) on peptide stability.
Sources
optimizing EZH2 activity assay with H3 (21-44) substrate
Technical Support Center: EZH2 Assay Optimization
Welcome to the Technical Support Center. I have synthesized the most frequent inquiries regarding the EZH2 (Enhancer of Zeste Homolog 2) methyltransferase assay into this troubleshooting guide.
Optimizing EZH2 activity using the H3 (21-44) peptide requires a nuanced understanding of the PRC2 (Polycomb Repressive Complex 2) biology. Unlike simple kinases, EZH2 is obligate-heteromeric—it is catalytically inert without its partners, EED and SUZ12. Furthermore, the H3 (21-44) peptide is a specific fragment designed to isolate the Lysine 27 (K27) methylation site, but its short length introduces unique solubility and kinetic challenges compared to full nucleosomes.
Below are the critical optimization protocols and troubleshooting steps.
Part 1: Assay Setup & Reagent Validation
Q: I am using recombinant EZH2 protein, but I see no methyltransferase activity. Is my enzyme dead?
A: It is likely not "dead," but rather "lonely." EZH2 possesses no intrinsic methyltransferase activity in isolation.
-
The Mechanism: You must use the PRC2 Complex . The minimal catalytic core requires EZH2 , EED , and SUZ12 . EED binds to H3K27me3 (allosteric activation), causing a conformational change that stabilizes the EZH2 SET domain for catalysis.
-
Solution: Ensure you are using a co-expressed or reconstituted complex (EZH2/EED/SUZ12/RbAp48/AEBP2). If you are mixing individual subunits, they must be pre-incubated (typically 15–30 mins on ice) to allow complex formation before adding substrate.
Q: How do I handle the H3 (21-44) peptide to prevent precipitation?
A: The H3 (21-44) fragment (Sequence: ATKAARKSAPATGGVKKPHRYRPG) is highly basic (pI > 10) and prone to aggregation at high concentrations or neutral pH if not handled correctly.
-
Protocol:
-
Reconstitution: Dissolve the lyophilized peptide in water or 50 mM Tris (pH 8.0) . Avoid high salt initially.
-
Storage: Aliquot immediately. Do not subject this peptide to multiple freeze-thaw cycles, as this degrades the N-terminal amine availability.
-
Mixing: Do not vortex vigorously. Mix by gentle pipetting or inversion.
-
Q: What is the optimal buffer composition for EZH2?
A: EZH2 is cysteine-rich and sensitive to oxidation.
-
Base Buffer: 50 mM Tris-HCl (pH 8.0 to 8.5), 1 mM EDTA, 0.01% Tween-20.
-
Critical Additive: You must use a reducing agent.
-
Recommendation: Use TCEP (0.5 mM) instead of DTT if your assay runs longer than 2 hours. DTT oxidizes rapidly (half-life ~1-2 hours at pH 8.0), leading to signal decay in long incubations.
-
Part 2: Kinetic Optimization ( & )
Q: What concentrations of H3 (21-44) and SAM should I use for screening inhibitors?
A: This depends on the mechanism of inhibition you are targeting (SAM-competitive vs. Peptide-competitive). You must experimentally determine the Michaelis constant (
Standard Kinetic Parameters (Reference Values):
| Component | Typical | Screening Concentration Recommendation |
| SAM (Cofactor) | 0.2 – 0.5 µM | At |
| H3 (21-44) Peptide | 1.0 – 5.0 µM | At |
| EZH2 Complex | N/A | Linear Range (Typically 5–20 nM). |
Q: How do I determine the linearity of the reaction?
A: You cannot trust an endpoint measurement without validating the "Initial Velocity" phase.
-
Titration: Test EZH2 concentrations (e.g., 0.5 nM to 50 nM).
-
Time Course: Measure signal at 0, 15, 30, 60, and 120 minutes.
-
Selection: Choose an enzyme concentration and time point where the signal is linear (
) and substrate conversion is < 10% . Exceeding 10% conversion causes "substrate depletion," artificially lowering values.
Part 3: Visualization of Mechanism & Workflow
The following diagrams illustrate the PRC2 catalytic cycle and the required optimization workflow.
Figure 1: The PRC2 catalytic cycle. Note the allosteric feedback loop where the product (H3K27me3) binds EED to further stimulate EZH2 activity.[1][2]
Figure 2: Step-by-step optimization workflow for establishing a robust High-Throughput Screening (HTS) assay.
Part 4: Troubleshooting & FAQs
Q: My
A:
-
Cause 1: SAM Concentration: GSK126 is SAM-competitive.[3][4] If you accidentally use 10 µM SAM instead of 0.3 µM, the inhibitor will struggle to compete, and the
will appear artificially high (right-shift). -
Cause 2: Enzyme Concentration: If you use too much enzyme, you may be in the "titration regime" (where
), leading to a tight-binding limit where reflects enzyme concentration rather than affinity. Keep .
Q: What is the DMSO tolerance for this assay?
A: EZH2 is relatively robust, but high organic solvent concentrations can disrupt the EZH2-EED interface.
-
Limit: Keep DMSO < 2% final concentration.
-
Best Practice: Prepare all compounds at 100x concentration in 100% DMSO, then dilute 1:100 into the reaction to ensure a constant 1% DMSO across all wells (including controls).
Q: I am using AlphaLISA/HTRF. My signal-to-background (S/B) is low.
A:
-
Check Detection Reagents: Ensure your antibody is specific for H3K27me3 and does not cross-react with unmethylated peptide.
-
Peptide Concentration: In bead-based assays (AlphaLISA), "Hook Effect" is common. If you use too much biotinylated peptide, it saturates the Streptavidin beads, actually decreasing the signal. Titrate the peptide (try 50 nM – 500 nM) to find the peak signal.
References
-
McCabe, M. T., et al. (2012). EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations. Nature.
-
BPS Bioscience. (2023). EZH2 (Y641F) Assay Kit Technical Manual.
-
Copeland, R. A., et al. (2009). Protein methyltransferase inhibitors as personalized cancer therapeutics. Nature Reviews Drug Discovery.
-
Reaction Biology Corp. (2023). Epigenetic Assay Protocols: HMT Assays.[4]
Sources
stability of Histone H3 (21-44) peptide after freeze-thaw cycles
Technical Support Center: Histone H3 (21-44) Peptide Stability
Topic: Stability & Handling of Histone H3 (21-44) Peptide Ticket ID: H3-2144-STAB-GUIDE Assigned Specialist: Senior Application Scientist, Epigenetics Division
Executive Summary
The Histone H3 (21-44) fragment (ATKAARKSAPATGGVKKPHRYRPG) is a highly cationic, hydrophilic peptide containing critical post-translational modification (PTM) sites, specifically Lysine 27 (K27) and Lysine 36 (K36).[1][2]
Unlike full-length proteins, this peptide lacks a tertiary structure core, making it less susceptible to "unfolding." However, its high positive charge density creates a specific vulnerability: surface adsorption and salt-induced aggregation during freeze-thaw (F/T) cycles.
Critical Rule: Do NOT subject this peptide to multiple freeze-thaw cycles. The primary failure mode is not chemical degradation (oxidation), but physical loss of peptide to container walls and precipitation.
Module 1: The Science of Instability
To troubleshoot effectively, you must understand why the peptide fails.
The "Cationic Trap" (Adsorption)
H3 (21-44) is rich in Lysine (K) and Arginine (R) residues.[1] At physiological pH (7.4), these residues are positively charged.[1]
-
Mechanism: Most standard laboratory glass and polystyrene plastics possess a net negative surface charge.
-
Result: The peptide acts like a magnet, coating the walls of your tube. In low-concentration aliquots (<0.1 mg/mL), you may lose up to 90% of your peptide to the tube walls before you even pipette it [1, 5].
The Phosphate Crash (Cryoconcentration)
If you reconstitute in Phosphate Buffered Saline (PBS) and freeze:
-
Mechanism: As water freezes into ice crystals, salt ions are excluded (cryoconcentration).[1] Sodium dibasic phosphate (
) crystallizes out of solution earlier than sodium monobasic phosphate ( ).[1] -
Result: This selective crystallization causes the pH of the remaining liquid phase to drop from 7.4 to ~3.8 [3, 6]. This acidic spike, combined with high salt concentration, can force the peptide into irreversible aggregates.
Module 2: Standard Operating Procedures (SOPs)
Visual Workflow: The "Golden Path" for Handling
Caption: Optimal workflow to minimize adsorption and cryoconcentration damage.
Protocol 1: Reconstitution & Storage
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Sterile Water or 10mM Acetic Acid | Avoids salt crystallization during freezing. Acidic pH (4-5) keeps residues fully protonated and soluble, preventing aggregation [1].[1] |
| Concentration | ≥ 1 mg/mL (Stock) | Higher concentrations saturate container binding sites, ensuring a smaller percentage of total peptide is lost to adsorption [5].[1] |
| Plasticware | Polypropylene or LoBind tubes | Reduces surface binding affinity compared to Polystyrene or Glass [5]. |
| Freezing | -80°C (Flash Freeze) | Rapid freezing prevents the formation of large ice crystals that can damage peptide structure [6]. |
Module 3: Troubleshooting Guide
Scenario A: "My ELISA/Western Blot signal is suddenly weak or absent."
-
Diagnosis: Likely Adsorption Loss .
-
Root Cause: You likely stored the peptide at a low concentration (<0.1 mg/mL) or used standard polystyrene tubes.[1]
-
The Check:
-
Measure peptide concentration using A205 (peptide bond absorbance), not A280 (H3 21-44 has only one Tyrosine, signal will be low).[1]
-
If concentration is low, the peptide is on the tube walls.
-
-
Solution: Reconstitute a fresh vial. Add 0.1% BSA (Bovine Serum Albumin) to your working buffers.[1] The BSA will coat the plastic surfaces, preventing the H3 peptide from sticking [5].
Scenario B: "I see a white precipitate after thawing."
-
Diagnosis: Salt-Induced Aggregation .
-
Root Cause: The peptide was likely dissolved in PBS or a high-salt buffer and frozen slowly. The pH crash caused the peptide to fall out of solution.
-
The Check: Spin the tube at 10,000 x g. If a pellet forms, aggregation has occurred.[3]
-
Solution: This is often irreversible. You can attempt to rescue by adding acetic acid to lower pH or sonication, but for quantitative assays (like K_m_ determination), discard the aliquot .
Scenario C: "The peptide retention time shifted on HPLC."
-
Diagnosis: Degradation/Hydrolysis .[4]
-
Root Cause: Contamination with proteases or repeated F/T cycles causing hydrolysis. Note: Oxidation is unlikely as H3 (21-44) lacks Methionine and Cysteine [2].[1]
-
Solution: Discard. Ensure you are using sterile, molecular-grade water for reconstitution.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I refreeze the peptide if I only thawed it for 5 minutes? A: No. The damage occurs during the phase transition (freezing and thawing), not the time spent liquid. Even one cycle induces stress. If you must refreeze, ensure the buffer is not Phosphate-based and flash-freeze in liquid nitrogen.[5]
Q2: Why does the datasheet say "Avoid PBS" for freezing? A: As detailed in Module 1, PBS undergoes a "eutectic phase separation" where the pH drops drastically during freezing. Since H3 (21-44) stability relies on charge repulsion, neutralizing that charge or shifting pH can cause immediate aggregation [3, 6].[1]
Q3: My sequence is ATKAARKSAPATGGVKKPHRYRPG. Is oxidation a risk? A: Minimal. This sequence contains no Methionine (Met) or Cysteine (Cys), which are the primary targets for oxidation.[1] Your main risks are physical (adsorption) and hydrolytic, not oxidative [2].[1]
Q4: How long can I keep the peptide at 4°C? A: If sterile: 1-2 weeks . However, H3 tails are unstructured and susceptible to any trace proteases. For safety, we recommend using aliquots within 24 hours of thawing.
Module 5: Degradation Pathway Visualization
Caption: Primary pathways of peptide loss. Note that oxidation is absent for this specific sequence.
References
-
Sigma-Aldrich. (n.d.). Peptide Stability and Potential Degradation Pathways. Retrieved from
-
Cayman Chemical. (n.d.).[1] Histone H3 (21-44) Product Information. Retrieved from [1]
-
Pikal-Cleland, K. A., et al. (2002). Protein denaturation during freezing and thawing in phosphate buffer systems. Archives of Biochemistry and Biophysics. Retrieved from
-
BPS Bioscience. (n.d.).[1] Histone H3 peptide (21-44) Datasheet. Retrieved from
-
Kristensen, K., et al. (2015).[6] Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLOS ONE. Retrieved from [1]
-
BioPharm International. (2016).[1] Enabling Freeze-Thaw Stability of PBS-Based Formulations. Retrieved from
Sources
resolving steric hindrance in biotinylated H3 (21-44) assays
Welcome to the technical support center for biotinylated H3(21-44) assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to help you overcome common challenges, with a focus on resolving steric hindrance and ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a biotinylated H3(21-44) assay?
A1: A biotinylated H3(21-44) assay is a powerful tool used to study the interactions between the N-terminal tail of histone H3 (specifically, amino acids 21-44) and various "reader," "writer," or "eraser" proteins that recognize, add, or remove post-translational modifications (PTMs) on this tail. The core of the assay relies on the high-affinity interaction between biotin and streptavidin (or its analogs like neutravidin).[1][2]
The biotinylated H3(21-44) peptide is immobilized on a solid support (e.g., magnetic beads, microplates) coated with streptavidin. This allows for the "pull-down" or capture of proteins from a cell lysate or a purified system that specifically bind to this region of histone H3. The presence of specific PTMs on the synthetic peptide (e.g., methylation or acetylation at specific lysine residues) allows for the investigation of modification-specific protein interactions.[3][4]
Caption: Workflow of a biotinylated H3(21-44) pull-down assay.
Troubleshooting Guide: Resolving Steric Hindrance
Steric hindrance is a common issue in assays involving immobilized biomolecules. It occurs when the close proximity of the biotin tag to the peptide, or the peptide to the solid support, physically obstructs the interaction with the target protein. This can lead to false negatives or significantly reduced signal.
Q2: My positive control is not working, or the signal is very weak. Could this be due to steric hindrance?
A2: Yes, a weak or absent signal in your positive control is a classic symptom of steric hindrance. If you are confident in your reagents and protocol, steric hindrance should be a primary suspect. The issue often arises because the binding site on the H3 peptide for your protein of interest is too close to the biotin-streptavidin immobilization point, making it inaccessible.
Visualizing the Problem:
Caption: Steric hindrance blocking protein interaction with an immobilized peptide.
Q3: How can I resolve steric hindrance in my biotinylated H3(21-44) assay?
A3: The most effective way to overcome steric hindrance is to increase the distance between the biotin tag and the H3 peptide sequence. This is achieved by incorporating a spacer or linker arm.
Step-by-Step Protocol for Selecting and Using a Linker:
-
Choose the Right Linker: Linkers vary in length, flexibility, and hydrophilicity.
-
Flexible Linkers: Glycine-serine repeats (e.g., (GGS)n) are common and provide flexibility.
-
Hydrophilic Linkers: Polyethylene glycol (PEG) linkers can improve the solubility and reduce non-specific binding of the peptide.[5][6]
-
Rigid Linkers: Proline-rich sequences can provide a more fixed distance.
-
Hydrophobic Spacers: Aminocaproic acid (Ahx) is a common choice.[5]
-
-
Determine the Optimal Linker Length: The ideal length depends on the specific protein-peptide interaction you are studying. It's often necessary to test a few different lengths empirically.
| Linker Type | Common Lengths | Characteristics |
| PEG | 4-12 units | Hydrophilic, flexible, reduces aggregation.[5][6] |
| Ahx | 1-3 units | Hydrophobic, provides spacing. |
| (GGS)n | n=1-4 | Flexible, neutral. |
-
Synthesize or Purchase the Modified Peptide: Custom peptide synthesis companies can readily incorporate these linkers between the C-terminus of your H3(21-44) sequence and the biotin tag.
-
Validate the New Peptide: Once you have your linker-containing peptide, repeat your assay with the new peptide and compare the results to your original experiment. You should observe a significant increase in signal if steric hindrance was the primary issue.
Q4: Can the position of the biotin tag affect my results?
A4: Absolutely. The N-terminus of histone H3 is a critical site for many protein interactions.[7] Therefore, it is standard practice to biotinylate the C-terminus of the H3(21-44) peptide to leave the N-terminus free for binding. If your peptide is N-terminally biotinylated, this is a likely source of steric hindrance. Always confirm the location of the biotin tag with your peptide supplier.
Q5: I've added a linker, but my signal is still low. What else could be wrong?
A5: If a linker doesn't solve the problem, consider these other potential issues:
-
Non-Specific Binding: High background can mask a specific signal. Ensure your wash buffers contain a mild detergent (e.g., 0.05% Tween-20 or Triton X-100) and that you have an adequate blocking step (e.g., with BSA).[8]
-
Peptide Quality and Concentration:
-
Confirm the purity of your biotinylated peptide (ideally >95% by HPLC).[9]
-
Ensure you are using an optimal concentration of the peptide to saturate the streptavidin-coated support without causing aggregation.
-
-
Assay Conditions:
-
Buffer Composition: Ensure the pH and salt concentration of your binding buffer are optimal for the protein-peptide interaction.
-
Incubation Times: You may need to optimize the incubation time for the binding of your protein of interest to the immobilized peptide.
-
-
Protein Integrity: Ensure your protein of interest in the lysate is correctly folded and functional.
Troubleshooting Flowchart:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Peptide Linkers and Spacers Design - Creative Peptides [creative-peptides.com]
- 6. Linker Spacer and PEGylation - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. Histone H3 N-terminal mimicry drives a novel network of methyl-effector interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High throughput strategy to identify inhibitors of histone-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
Validation & Comparative
Technical Guide: H3K9 Antibody Cross-Reactivity with Histone H3 (21-44) Fragment
Executive Summary: The "ARKS" Duplication Challenge
The reliability of Histone H3 Lysine 9 (H3K9) antibodies is frequently compromised by cross-reactivity with the Histone H3 (21-44) fragment. This is not a random artifact but a structural inevitability caused by sequence homology.
Both the H3K9 and H3K27 residues are embedded within an identical A-R-K-S (Alanine-Arginine-Lysine-Serine) motif. The H3 (21-44) fragment contains the H3K27 site. Consequently, antibodies raised against H3K9 (targeting the N-terminal 1-15 region) frequently misidentify the H3K27 epitope present in the 21-44 fragment.
This guide analyzes the mechanism of this failure, compares antibody performance classes, and provides self-validating protocols to quantify cross-reactivity in your specific assay conditions.
Structural Mechanism of Cross-Reactivity
To understand why your H3K9 antibody binds the H3 (21-44) fragment, we must look at the primary sequence alignment. The antigen-binding cleft of many polyclonal and early-generation monoclonal antibodies recognizes the A-R-K-S motif rather than the unique flanking sequences.
Sequence Homology Visualization
The following diagram illustrates the alignment between the H3 N-terminus (target) and the H3 21-44 fragment (off-target).
Figure 1: Sequence alignment highlighting the conserved ARKS motif (residues 7-10 and 25-28) responsible for epitope confusion.
Key Insight: The H3 (21-44) fragment is often used as a substrate for H3K27 methyltransferase assays (e.g., EZH2 activity). If you use an H3K9 antibody to detect "background" or specificity in these assays, the antibody may bind the H3K27 site on the 21-44 peptide, generating false-positive signals.
Comparative Analysis: Antibody Classes
Not all antibodies are equally susceptible to this "ARKS" confusion.[1] The following table synthesizes performance data from the Histone Antibody Specificity Database and ENCODE validation studies.
| Antibody Class | Specificity Risk | Mechanism of Failure | Recommended Application |
| Polyclonal (Rabbit) | High | Epitope spreading often captures the core ARKS motif without sufficient flanking residue discrimination. | Avoid for ChIP-seq or quantitative peptide assays involving H3(21-44). |
| Traditional Monoclonal (Mouse) | Moderate | Clone-dependent. Some clones (e.g., mAbcam 1220) show cross-reactivity with neighboring modifications (e.g., H3R8).[2] | Western Blot (where size separation helps). |
| Recombinant Rabbit Monoclonal | Low | Screened specifically against peptide arrays to exclude H3K27 cross-reactivity. High affinity for flanking residues (T6, T11). | Gold Standard for ChIP-seq and multiplex assays. |
Critical Data Point: In peptide array studies (Rothbart et al., 2015), approximately 25% of commercial H3K9 antibodies failed specificity tests, often showing significant binding to H3K27 peptides [1].
Experimental Validation Protocols
Do not rely on vendor datasheets alone. If your research involves the H3 (21-44) fragment (e.g., as a blocking peptide or enzymatic substrate), you must validate your specific antibody lot.
Protocol A: Peptide Competition Assay (Dot Blot)
Use this if you possess the H3 (21-44) fragment and the immunogen peptide.
-
Preparation: Spot 100 ng of the specific immunogen (H3K9 peptide) onto a nitrocellulose membrane in duplicate rows.
-
Pre-Incubation (The Variable):
-
Tube A: Incubate antibody with H3 (21-44) fragment (10-fold molar excess) for 1 hour at RT.
-
Tube B: Incubate antibody with PBS (Control) for 1 hour at RT.
-
-
Probing: Apply the contents of Tube A and Tube B to separate membrane strips.
-
Readout:
-
Pass: Signal in Tube A is identical to Tube B (The 21-44 fragment did not sequester the antibody).
-
Fail: Signal in Tube A is significantly reduced or absent (The antibody bound to the 21-44 fragment in solution).
-
Protocol B: SNAP-ChIP Spike-In (Genomic Context)
Use this for ChIP-seq validation.
This method uses DNA-barcoded recombinant nucleosomes to quantify off-target pull-down [2].[3]
Figure 2: SNAP-ChIP workflow for distinguishing H3K9 vs H3K27 binding efficiency.
Troubleshooting & Optimization
If you observe cross-reactivity with the H3 (21-44) fragment, employ these mitigation strategies:
-
Buffer Optimization: Increase the stringency of your wash buffers.
-
Action: Add 0.1% SDS or increase NP-40 to 0.5% in your wash buffer. The H3K9-Antibody interaction is generally higher affinity than the cross-reactive H3K27 interaction; higher stringency can disrupt the off-target binding.
-
-
Blocking Strategy:
-
Action: If using the antibody for Western Blot, pre-incubate the antibody with a non-biotinylated H3 (21-44) peptide (if available) to saturate the off-target paratopes before applying to the membrane.
-
-
Neighboring Modifications:
-
Be aware that H3S10 phosphorylation (adjacent to K9) can occlude H3K9 antibody binding (Egelhofer et al., 2011). Ensure your H3 (21-44) fragment does not contain modifications at S28 (the analog to S10) if you are using it as a control, as this adds another layer of complexity.
-
References
-
Rothbart, S. B., et al. (2015).[4][5] An Interactive Database for the Assessment of Histone Antibody Specificity.[6][7] Molecular Cell, 59(3), 502–511. [Link]
-
Egelhofer, T. A., et al. (2011).[5][8] An assessment of histone-modification antibody quality. Nature Structural & Molecular Biology, 18(1), 91–93.[8][9] [Link]
-
Shah, R. N., et al. (2018). Examining the Roles of H3K4 Methylation States with Systematically Characterized Antibodies. Molecular Cell, 72(1), 162-177. (Methodology for SNAP-ChIP validation). [Link]
-
Histone Antibody Specificity Database. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Histone H3 (di methyl K9) antibody [mAbcam 1220] (ab1220) | Abcam [abcam.com]
- 3. An interactive database for the assessment of histone antibody specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Interactive Database for the Assessment of Histone Antibody Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quality of histone modification antibodies undermines chromatin biology research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Analysis of Histone Antibody Specificity with Peptide Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An assessment of histone-modification antibody quality. – ENCODE [encodeproject.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
H3 (21-44) Peptide Purity Analysis: A Comparative Technical Guide
Topic: H3 (21-44) Peptide Purity Analysis by HPLC and Mass Spec Audience: Researchers, Scientists, Drug Development Professionals Format: Comparative Technical Guide[1]
Executive Summary: The Histone Challenge
The Histone H3 fragment (21-44) is a critical substrate in epigenetic research, housing key post-translational modification (PTM) sites including K23, K27 (a major silencing mark), K36, and K37.[1] Its sequence, ATKAARKSAPATGGVKKPHRYRPG , presents a unique "perfect storm" for analytical chemistry:
-
Extreme Basicity: With 6 Lysines (K) and 3 Arginines (R), the isoelectric point (pI) is >11.[1]
-
High Hydrophilicity: The abundance of polar residues leads to poor retention on standard Reversed-Phase (RP) columns.
-
Adsorption Issues: Basic residues interact strongly with residual silanols on silica columns, causing severe peak tailing.
This guide compares the "Standard" RP-HPLC approach against "Optimized" MS-compatible workflows, demonstrating why a single method often fails to capture both purity (UV) and identity (MS) effectively.[1]
Physicochemical Profile & Analytical Implications[1][2][3][4][5][6][7][8][9][10]
| Property | Value/Feature | Analytical Consequence |
| Sequence | ATKAARKSAPATGGVKKPHRYRPG | No Tryptophan/Phenylalanine; low UV 280nm abs.[1] Must use 214nm. |
| Molecular Weight | ~2505.9 Da | Doubly/Triply charged ions dominate in ESI-MS. |
| pI (Isoelectric Point) | ~11.5 | Positively charged at all standard HPLC pHs (pH 2-8).[1] |
| Hydrophobicity (GRAVY) | Negative (Hydrophilic) | Elutes early (void volume risk) on C18 without ion-pairing agents.[1] |
Comparative Analysis: HPLC Separation Strategies
The choice of column and mobile phase modifier is the single biggest determinant of success. We compare three distinct workflows.
Workflow A: The "Gold Standard" for UV Purity (C18 + TFA)
-
Mechanism: Trifluoroacetic acid (TFA) acts as an ion-pairing agent.[1][2][3][4] The hydrophobic
group pairs with the peptide's positive charges, increasing retention and masking silanols. -
Pros: Sharp, symmetrical peaks; excellent resolution of impurities (e.g., deletion sequences).[1]
-
Cons: Severe MS Signal Suppression. TFA anions linger in the gas phase, neutralizing peptide ions and reducing sensitivity by >90%.
Workflow B: The "MS-Friendly" Failure (C18 + Formic Acid)
-
Mechanism: Formic Acid (FA) provides protons for ionization but lacks the hydrophobic tail for ion-pairing.
-
Pros: High MS sensitivity.[5]
-
Cons: Catastrophic Chromatography. Without ion-pairing, H3 (21-44) interacts with silanols. Result: Broad, tailing peaks (
), co-elution of impurities, and retention time shifts.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Workflow C: The "High-Fidelity" Hybrid (HILIC or Low-TFA)
-
Strategy 1 (HILIC): Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase (Amide).[1][6] The peptide is retained by water layer partitioning.
-
Strategy 2 (Modified C18): Using a high-quality "Peptide" C18 (charged surface hybrid) with 0.02% TFA + 0.08% FA .[1] This "spike" of TFA is enough to fix peak shape but low enough to permit MS detection.
Data Comparison: Experimental Performance Metrics
| Metric | Workflow A (0.1% TFA / C18) | Workflow B (0.1% FA / C18) | Workflow C (HILIC Amide / 10mM NH4HCO2) |
| Retention Factor (k') | 4.5 (Ideal) | 1.2 (Poor/Early) | 5.0 (Strong retention) |
| Peak Asymmetry ( | 1.1 (Symmetrical) | 2.8 (Severe Tailing) | 1.2 (Good) |
| MS Signal Intensity | < 10^4 (Suppressed) | > 10^7 (High) | > 10^7 (High) |
| Resolution ( | High | Low | Medium-High |
Critical Insight: For H3 (21-44), Workflow B is not recommended. Researchers must choose Workflow A for quantitation/fractionation and Workflow C (or A with offline MS) for identification.
Mass Spectrometry: Identity & Purity Confirmation[1][15]
ESI-MS vs. MALDI-TOF[1]
-
MALDI-TOF: Useful for a quick "Yes/No" on molecular weight. However, the matrix (CHCA/DHB) can form adducts that confuse purity analysis of this basic peptide.
-
ESI-LC-MS (Recommended):
-
Charge State Distribution: Due to high basicity, H3 (21-44) appears primarily as
(~836 m/z) andngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> (~627 m/z). -
High Resolution (Orbitrap/Q-TOF): Essential to distinguish Deamidation (+0.98 Da) from Citrullination (+0.98 Da) or isotopic envelopes.[1]
-
The "TFA Rescue" Protocol for MS
If you must use Workflow A (TFA) for separation but need MS confirmation:
-
Propionic Acid Addition: Add 10% Propionic Acid in Isopropanol post-column (via a T-junction) before the ESI source. This displaces TFA and restores MS signal [1].
-
Divert Valve: Divert the first 2 minutes (salt/TFA front) to waste to prevent source contamination.
Optimized Experimental Protocol (Self-Validating)
This protocol utilizes a Charged Surface Hybrid (CSH) C18 column which effectively repels the positively charged peptide, reducing tailing even with lower TFA concentrations.
Step 1: System Suitability (The "Self-Check")[1]
-
Blank: Inject Mobile Phase A. Ensure baseline is flat at 214nm.
-
Standard: Inject a known H3 peptide standard. Peak asymmetry must be
.
Step 2: Chromatographic Conditions
-
Column: C18 Peptide CSH, 130Å, 1.7 µm, 2.1 x 100 mm.[1]
-
Mobile Phase A: Water + 0.05% TFA + 0.05% Formic Acid (The "Hybrid" Mix).
-
Mobile Phase B: Acetonitrile + 0.05% TFA + 0.05% Formic Acid.
-
Gradient:
-
Flow Rate: 0.3 mL/min.
-
Temp: 60°C (High temp improves mass transfer and peak shape for peptides).
Step 3: Detection
-
UV: 214 nm (Primary Quantitation).[1]
-
MS: ESI Positive Mode. Scan range 300–1500 m/z.
Visualization: Decision Logic & Workflow[1]
Figure 1: Decision matrix for selecting the optimal chromatographic mode based on analytical goals (Quantification vs. Identification).
References
-
Kinter, M., & Sherman, N. E. (2000).[1] Protein Sequencing and Identification Using Tandem Mass Spectrometry. Wiley-Interscience.[1] (Discusses TFA signal suppression mechanisms).
-
McCalley, D. V. (2005).[1] "Analysis of the basic compounds by high performance liquid chromatography: The effect of the stationary phase." Journal of Chromatography A, 1075(1-2), 57-64.[1] [1]
-
Garcia, M. C. (2005).[1] "The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography–electrospray mass spectrometry." Journal of Chromatography B, 825(2), 111-123.[1] [1]
-
CPC Scientific. (n.d.). "Histone H3 (21-44) Peptide Properties."
-
Sigma-Aldrich. (2014).[1] "Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC–MS." The Applications Book.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. High-Sensitivity TFA-free LC-MS for Profiling Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Evaluation of hydrophilic interaction chromatography (HILIC) versus C₁₈ reversed-phase chromatography for targeted quantification of peptides by mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
Precision Epigenomics: Correlating H3(21-44) Methylation with In Vivo Chromatin Data
[1]
Executive Summary: The Resolution Crisis at K27-K36
The histone H3 region spanning residues 21-44 is arguably the most critical regulatory "hotspot" in chromatin biology. It contains the antagonistic switch between H3K27me3 (Polycomb-mediated repression) and H3K36me3 (transcription elongation/DNA repair).[1]
For drug development and mechanistic studies, accurate correlation between in vitro peptide data and in vivo chromatin occupancy is non-negotiable. However, a "Resolution Crisis" exists:
-
Antibody Promiscuity: >40% of commercial antibodies to H3K27 and H3K36 cross-react or fail specificity tests.
-
Epitope Occlusion: Neighboring modifications (e.g., H3S28ph) can mask epitopes, leading to false negatives in ChIP-seq.[1]
-
The Linear vs. Nucleosomal Gap: Antibodies validated on linear peptide arrays often fail when challenged with nucleosomal complexity.
This guide outlines a self-validating workflow to correlate H3(21-44) methylation states using three orthogonal pillars: Peptide Arrays (Screening), SNAP-ChIP (In-process Normalization), and Targeted Mass Spectrometry (Stoichiometric Truth).[1]
Part 1: The Landscape of H3(21-44) Analysis[1]
The H3(21-44) sequence (ATKAARKSAPATGGVKKPHRYRPG) is the standard immunogen for antibody production, yet it presents unique challenges.[1]
The Biological Antagonism
-
H3K27me3: Deposited by PRC2 (EZH2).[1] Marks facultative heterochromatin.
-
H3K36me3: Deposited by SETD2. Marks active gene bodies and prevents cryptic initiation.
-
The Conflict: These marks are generally mutually exclusive on the same histone tail. However, antibodies raised against K27me3 frequently cross-react with K36me3 due to sequence similarity (ARKS motif), leading to "phantom peaks" in ChIP-seq data.[1]
Diagram 1: The Regulatory Switch & Antibody Blind Spots
This diagram illustrates the physical proximity of K27/K36 and the potential for antibody cross-talk.
Caption: The H3(21-44) region requires antibodies to distinguish methylation states at K27 and K36 while ignoring neighboring phosphorylation at S28.[1]
Part 2: Comparative Methodology
To achieve scientific integrity, we must move beyond simple ChIP-seq (reads per million) and adopt quantitative standards.[1]
Table 1: Technology Comparison Matrix
| Feature | Traditional ChIP-seq | Peptide Arrays | SNAP-ChIP (Spike-in) | Targeted Mass Spec |
| Primary Output | Genome localization (Qualitative) | Antibody Specificity (In Vitro) | Quantitative Chromatin Occupancy | Absolute Stoichiometry |
| Substrate | Crosslinked Chromatin | Linear, Denatured Peptides | Recombinant Nucleosomes | Trypsinized Peptides |
| Sensitivity | High | Medium | High | Low (Requires bulk input) |
| Specificity Risk | High (Black box) | Low (Direct readout) | Validated (In-experiment control) | Gold Standard |
| Throughput | High | High | High | Low |
| Key Limitation | No normalization; "Phantom Peaks" | Lacks nucleosomal context | Requires spike-in reagents | Loss of spatial context |
The "Product" Solution: SNAP-ChIP
While Mass Spec is the "truth," it lacks genomic resolution. SNAP-ChIP (Sample Normalization and Antibody Profiling) is the bridge. By spiking in DNA-barcoded recombinant nucleosomes (carrying defined H3K27me3 or H3K36me3) into the ChIP reaction, you create an internal gauge that measures:
-
Efficiency: How much target was pulled down?
-
Specificity: Did the H3K27me3 antibody accidentally pull down the H3K36me3 spike-in?
Part 3: The Correlation Protocol
This workflow ensures that the signal observed in your ChIP-seq tracks correlates with actual peptide methylation, validated by mass spectrometry.[1]
Phase 1: The "Propionyl" Mass Spec Validation (The Truth)
Before ChIP, validate the global abundance of H3K27/K36 states in your cell line.
-
Nuclei Isolation: Isolate nuclei from
cells. -
Derivatization: Treat with propionic anhydride. Why? Trypsin normally cuts at Lysine (K).[1] Unmodified K27 and K36 would be cleaved, destroying the context. Propionylation blocks unmodified lysines, forcing Trypsin to cut only at Arginine (R).[1]
-
Digestion: Trypsin digestion yields the Arg26-Arg40 fragment (containing K27 and K36).
-
LC-MS/MS: Quantify the relative abundance of K27me3 vs. K36me3.
-
Result: You now know that your cells have, for example, 15% H3K27me3 and 10% H3K36me3.[1]
-
Phase 2: SNAP-ChIP Normalization (The Map)
Perform ChIP-seq with internal calibration.[1]
-
Chromatin Prep: Crosslink and sonicate chromatin to 200-500bp.
-
Spike-in: Add SNAP-ChIP K-MetStat Panel (EpiCypher) to the chromatin lysate.[1] This panel contains barcoded nucleosomes for K27me0/1/2/3 and K36me0/1/2/3.
-
IP: Incubate with your H3K27me3 antibody.[2]
-
Sequencing: Sequence both the genomic DNA and the spike-in barcodes.
-
Calculation:
-
Calculate Specificity Factor : (Reads mapped to K27me3 Spike-in) / (Total Spike-in Reads). Must be >95%.
-
Calculate Normalization Factor : Scale genomic reads based on the recovery efficiency of the K27me3 spike-in.
-
Phase 3: Correlation Analysis
-
Compare the Mass Spec Abundance (Phase 1) with the Global ChIP Signal (Phase 2).
-
If ChIP signal is high but MS abundance is low, your antibody is cross-reacting (likely with K27me2 or K36me3).
-
Use the SNAP-ChIP specificity profile to mathematically subtract the off-target signal from your genomic tracks.
Part 4: Visualization of the Workflow
This diagram details the logic flow for correlating the three data streams.
Caption: Orthogonal validation workflow combining Mass Spectrometry stoichiometry with Spike-in normalized ChIP-seq.
Part 5: Troubleshooting & Validation Criteria
To ensure trustworthiness (Trustworthiness in E-E-A-T), every experiment must be self-validating.
The "Bivalent" Trap
-
Observation: You see overlapping peaks for H3K27me3 and H3K36me3 at promoters.
-
Validation: Check your SNAP-ChIP data.[1][3][4] Did the H3K27me3 antibody pull down the H3K36me3 spike-in?
-
If Yes (>10%): The overlap is technical artifact (cross-reactivity).
-
If No (<1%): The bivalency is likely real (biological).
-
The Peptide Array Disconnect
-
Observation: Antibody looks perfect on a peptide array but fails in ChIP (high background).
-
Cause: The antibody recognizes the linear peptide but is occluded by the nucleosome structure or DNA wrapping in the actual chromatin context.
-
Solution: Prioritize SNAP-ChIP data (nucleosomal) over peptide array data (linear) for in vivo applications.
Normalization Failure
-
Observation: Global H3K27me3 ChIP signal drops after drug treatment, but standard RPM (Reads Per Million) normalization shows no change.[1]
-
Cause: RPM assumes total chromatin remains constant. If a drug (e.g., EZH2 inhibitor) wipes out the mark, RPM artificially inflates the background noise to match the sequencing depth.
-
Solution: Use the spike-in count to normalize. If the spike-in recovery is constant but genomic reads drop, the biological reduction is real.
References
-
Rothbart, S. B., et al. (2015).[1] "An Interactive Database for the Assessment of Histone Antibody Specificity." Molecular Cell. [1]
-
Shah, R. N., et al. (2018).[1] "Examining the Roles of H3K4 Methylation States with Systematically Characterized Antibodies." Molecular Cell.
-
Egelhofer, T. A., et al. (2011).[1][5] "An assessment of histone-modification antibody quality." Nature Structural & Molecular Biology.
-
Sidoli, S., et al. (2016).[1] "Middle-down hybrid chromatography/tandem mass spectrometry workflow for characterization of combinatorial post-translational modifications in histones." Proteomics.
-
EpiCypher Technical Note. "SNAP-ChIP®: Sample Normalization and Antibody Profiling for ChIP."
Comparative Guide: Histone H3 Peptides for K36 Methyltransferase Specificity
[1]
Content Type: Technical Application Guide Target Audience: Epigenetics Researchers, Assay Development Scientists, Drug Discovery Leads Subject: Histone H3 (21-44) vs. H3 (15-40) for K36 Methyltransferase (H3K36 MTase) Assays
Executive Summary: The "Gold Standard" Recommendation
For high-specificity H3K36 methyltransferase assays—particularly those targeting SETD2 , NSD1/2/3 , and ASH1L —Histone H3 (21-44) is the superior peptide substrate compared to H3 (15-40).
The Scientific Verdict:
-
H3 (21-44) retains the critical C-terminal Tyrosine-41 (Y41) residue, which is structurally required for hydrogen bonding within the catalytic pocket of SETD2.
-
H3 (15-40) truncates the sequence at Arginine-40, severing this essential anchoring interaction and destabilizing the enzyme-substrate complex.
-
H3 (21-44) eliminates the N-terminal "noise" of Lysine-18 and Lysine-23, reducing off-target background signals in complex lysates or non-selective screening conditions.
Structural & Mechanistic Rationale
To understand why the peptide termini matter, we must look at the crystal structures of the H3K36 methyltransferases. Unlike H3K4 or H3K9 enzymes which grip the N-terminus of the histone tail, H3K36 enzymes bind the middle of the tail and require extensive contacts on both sides of the target lysine.
The "Anchor Residue" Failure in H3 (15-40)
The primary failure mode of H3 (15-40) is the omission of residues 41-44. Structural studies of the SETD2 catalytic domain (SETD2-CD) bound to H3 peptides reveal a specific recognition channel:
-
The Catalytic Core: The target Lysine-36 (K36) inserts into the active site tunnel.
-
Upstream Recognition: Residues G33, G34, and V35 fit into a narrow electropositive groove.
-
Downstream Anchoring (The Critical Flaw):
-
SETD2 forms specific hydrogen bonds between its residues E1636 and T1637 and the H39 and Y41 residues of the histone peptide.[1][2]
-
H3 (15-40) ends at R40. It physically lacks Y41. Without this "locking" residue, the peptide has significantly lower affinity (
increases) and the catalytic turnover ( ) is compromised.
-
The "Noise" Factor in H3 (15-40)
H3 (15-40) includes residues 15-20, which contain Lysine-18 (K18) and Lysine-23 (K23) .
-
Risk: In screening assays using less purified enzyme fractions or cell lysates, these lysines can be targeted by acetyltransferases (e.g., p300/CBP) or other methyltransferases, creating false positives.
-
Solution: H3 (21-44) excises this region entirely, isolating the K27/K36 module.
Sequence Alignment & Functional Map
Figure 1: Structural alignment showing the critical Y41 anchor present in H3 (21-44) but missing in H3 (15-40).
Comparative Specifications
| Feature | Histone H3 (21-44) | Histone H3 (15-40) | Impact on Assay |
| Sequence | ATKAARKSAPATGGVKKPHRYRPG | APRKQLATKAARKSAPATGGVKKPHR | 21-44 is optimized for K36 pocket. |
| Target Lysine | K36 (and K27) | K36 (and K18, K23, K27) | 21-44 has fewer off-target lysines. |
| C-Terminal Anchor | Includes Y41, R42 | Ends at R40 | 15-40 lacks SETD2 H-bond partners. |
| Enzyme Suitability | Excellent for SETD2, NSD1-3, ASH1L | Poor for SETD2; Acceptable for NSDs | 21-44 is universally safer. |
| Solubility | High (Basic residues balanced) | High | Equivalent. |
| Use Case | Specific K36 Methylation Assays | Broad N-terminal screening | 21-44 is the specialist choice. |
Validated Protocol: Radiometric Filter Binding Assay
This protocol uses H3 (21-44) to establish a self-validating system for SETD2 or NSD2 activity.
Materials
-
Enzyme: Recombinant Human SETD2 (Catalytic Domain) or NSD2.
-
Substrate: Biotinylated Histone H3 (21-44) peptide (C-terminal Biotin preferred to leave N-term free, though N-term biotin is acceptable for this internal fragment).
-
Cofactor: S-adenosyl-L-[methyl-³H]methionine (³H-SAM).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.
Workflow Logic
-
Master Mix Preparation: Combine buffer, ³H-SAM, and enzyme. Pre-incubating enzyme with SAM stabilizes the active conformation.
-
Reaction Initiation: Add the H3 (21-44) peptide. Note: Do not start with enzyme; starting with peptide ensures
is precise. -
Kinetic Window: Incubate at 30°C.
-
Self-Validation Step: Run a time course (0, 15, 30, 60 min) first to ensure linearity. Single-point assays should be performed at 20-30 minutes.
-
-
Quenching: Add 10% Trichloroacetic acid (TCA) or bind to Streptavidin-coated FlashPlates/Scintillation beads.
-
Detection: Measure CPM (Counts Per Minute).
Protocol Diagram
Figure 2: Optimized Radiometric Assay Workflow for H3 (21-44).
Troubleshooting & Optimization
-
High Background: If using cell lysates, the K27 residue in H3 (21-44) can still be targeted by EZH2 (PRC2).
-
Fix: Add an EZH2 inhibitor (e.g., GSK126) to the assay buffer to isolate K36 signal.
-
-
Low Signal with SETD2: Ensure you are NOT using H3 (15-40). If using H3 (21-44) and signal is still low, verify the integrity of the Y41 residue (ensure no oxidation if Tyr is modified, though rare) and check the freshness of the DTT (SET domains are sensitive to oxidation).
-
Nucleosome vs. Peptide: Note that NSD2 and ASH1L show significantly higher activity on nucleosomes than peptides due to DNA contacts. However, for peptide-based HTS (High-Throughput Screening), H3 (21-44) remains the best peptide surrogate.
References
-
Yang, S., et al. (2016). Molecular basis for oncohistone H3 recognition by SETD2 methyltransferase. Genes & Development. [Link]
- Key Finding: Establishes the structural requirement of H3 residues H39 and Y41 for SETD2 binding.
-
Schuhmacher, M. K., et al. (2020). Sequence specificity analysis of the SETD2 protein lysine methyltransferase and discovery of a SETD2 super-substrate. Communications Biology. [Link]
- Key Finding: detailed specificity profile of SETD2, highlighting the importance of the G33-P38 region and downstream contacts.
-
Li, Y., et al. (2009). NSD2 methylates H3K36 and H4K44 depending on the substrate nature.[3] Journal of Biological Chemistry. [Link]
- Key Finding: Discusses NSD2 substrate specificity differences between peptides and nucleosomes.
-
Wagner, E. J., & Carpenter, P. B. (2012). Understanding the language of Lys36 methylation at histone H3.[4][5] Nature Reviews Molecular Cell Biology. [Link]
- Key Finding: Overview of H3K36 methyltransferases and their biological roles.
Sources
- 1. Molecular basis for oncohistone H3 recognition by SETD2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function of the lysine methyltransferase SETD2 in cancer: From histones to cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Target of the NSD Family of Histone Lysine Methyltransferases Depends on the Nature of the Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Roles of H3K36-specific histone methyltransferases in transcription: antagonizing silencing and safeguarding transcription fidelity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Histone H3 (21-44) Trifluoroacetate: A Guide for Laboratory Professionals
For researchers at the forefront of drug development and scientific discovery, the integrity of your work and the safety of your laboratory environment are paramount. While Histone H3 (21-44) trifluoroacetate salt is a valuable tool in epigenetics and chromatin research, its proper disposal is a critical, yet often overlooked, aspect of the experimental workflow.[1][2] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this peptide, ensuring the protection of both laboratory personnel and the environment. Our focus extends beyond mere procedure; we aim to instill a deep understanding of the chemical principles that underpin these essential safety measures.
The primary consideration for the disposal of any synthetic peptide supplied as a trifluoroacetate (TFA) salt is the management of the TFA counter-ion.[3][4] Trifluoroacetic acid is a strong, corrosive acid, and its presence dictates the specific handling and disposal requirements.[3][5] Direct contact can lead to severe skin and eye irritation or burns, necessitating careful handling and appropriate personal protective equipment (PPE).[3]
Foundational Safety and Hazard Assessment
Before commencing any work with this compound, a thorough risk assessment is crucial. While the peptide sequence itself is a biological molecule, the trifluoroacetate salt introduces a significant chemical hazard.[3][6] All personnel handling this compound must be familiar with the Safety Data Sheet (SDS) and receive appropriate safety training.[6][7]
Core Principles of Safe Handling:
-
Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable.[7] This serves as the primary barrier against accidental exposure.
-
Gloves: Chemical-resistant nitrile gloves are the standard. Always change gloves immediately if they become contaminated.[7]
-
Eye Protection: Safety goggles or glasses are mandatory to protect against accidental splashes, especially when reconstituting the lyophilized powder.[7]
-
Lab Coat: A protective lab coat should always be worn to shield skin and clothing.[7]
-
-
Designated Work Area: All handling of the peptide should be confined to a designated, clean, and organized laboratory bench.[7]
-
Ventilation: When handling the lyophilized powder, which can easily become airborne, work within a certified chemical fume hood to prevent inhalation.[3][7]
Step-by-Step Disposal Protocol
The cornerstone of safe disposal for this compound is the neutralization of the acidic TFA component. This process transforms the corrosive waste into a more benign form that can be disposed of in accordance with institutional and local regulations.
Neutralization of Small Quantities (Milligram Range)
For the typical quantities of peptide used in research applications, a simple neutralization protocol is effective.
Experimental Protocol for Neutralization:
-
Prepare a Neutralizing Solution: Prepare a 1% sodium bicarbonate (NaHCO₃) solution in deionized water.
-
Dissolve the Peptide Waste: Carefully dissolve the this compound waste (e.g., residual material in vials, contaminated pipette tips) in a minimal amount of deionized water within a suitable chemical-resistant container.
-
Neutralize the Solution: Slowly add the 1% sodium bicarbonate solution dropwise to the dissolved peptide waste while gently stirring.
-
Monitor the pH: Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue adding the bicarbonate solution until the pH is stable within a neutral range of 6.0 to 8.0.[3]
-
Verification: Allow the solution to stand for several minutes and re-check the pH to ensure it remains stable.[3]
Disposal of the Neutralized Solution
Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with a copious amount of water, provided this is in compliance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.[3] It is imperative to consult your institution's EHS office for specific guidance before proceeding.
Disposal of Larger Quantities or in Stricter Regulatory Environments
For larger quantities of waste or in facilities with more stringent disposal protocols, the neutralized solution should not be drain-disposed. Instead, it should be collected in a designated, clearly labeled hazardous waste container for aqueous chemical waste.[8][9] This container must be sealed and managed through your institution's EHS-approved waste management program.[3][8]
Waste Segregation: A Critical Component of Laboratory Safety
Proper waste segregation is fundamental to preventing accidental chemical reactions and ensuring compliant disposal.[8][10]
-
Solid Waste: All contaminated solid waste, including used vials, pipette tips, and gloves, should be collected in a designated hazardous waste container.[6][8] Do not dispose of these items in the regular trash.[6]
-
Sharps: Any sharps, such as needles or syringes used for reconstitution, must be disposed of in a designated sharps container.[8][10]
-
Aqueous Waste: As outlined above, neutralized aqueous waste should be disposed of according to institutional policy, which may involve drain disposal or collection in a hazardous waste container.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound waste.
Emergency Procedures: Preparedness is Key
In the event of an accidental spill or exposure, a swift and informed response is critical.[7]
| Scenario | Immediate Action |
| Skin Contact | Immediately rinse the affected area with soap and water for at least 15 minutes.[7] |
| Eye Contact | Use the nearest eyewash station to continuously flush the eyes for at least 15 minutes. Seek immediate medical attention.[7] |
| Spill | For small spills, carefully neutralize with a suitable agent like sodium carbonate, absorb the material, and place it in a designated hazardous waste container.[9] For large spills, evacuate the area and contact your institution's EHS department.[9] |
Conclusion: Fostering a Culture of Safety
The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and scientific integrity. By understanding the chemical properties of trifluoroacetic acid and adhering to the protocols outlined in this guide, researchers can mitigate risks and ensure a safe and compliant laboratory environment. Always remember that these guidelines are a foundation; your institution's specific policies and local regulations are the ultimate authority in all waste disposal matters.
References
- Vertex AI Search. Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide).
- Biovera Research. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21).
- Benchchem. Essential Guide to the Safe Disposal of ATWLPPR Peptide TFA.
- US Bio-Clean. OSHA Compliance For Laboratories.
- Sciencemadness Wiki. (2024, July 30). Trifluoroacetic acid.
- Cayman Chemical. Histone H3 (21-44)-GK-biotin amide (trifluoroacetate salt) - PRODUCT INFORMATION.
- Santa Cruz Biotechnology. Trifluoroacetic acid.
- National Research Council. LCSS: TRIFLUOROACETIC ACID.
- MCF Environmental Services. (2023, April 11). Proper Hazardous Waste Disposal in a Laboratory Setting.
- Cayman Chemical. Histone H3 (21-44) (human, mouse, rat, bovine) (trifluoroacetate salt).
- sb peptide. TFA removal service.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 5. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biovera.com.au [biovera.com.au]
- 7. peptide24.store [peptide24.store]
- 8. usbioclean.com [usbioclean.com]
- 9. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 10. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
